Technical Documentation Center

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
  • CAS: 1257665-21-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Elucidation of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Abstract This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to explain the causal logic behind the analytical strategy. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow that confirms the molecule's precise atomic connectivity. This guide emphasizes the "why" behind each experimental choice, offering field-proven insights into interpreting complex spectral data to arrive at an unambiguous structural assignment.

Introduction: The Compound and the Challenge

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (Molecular Formula: C₁₃H₁₅F₃O₂, Molecular Weight: 260.25 g/mol ) is a molecule of interest that incorporates two key structural motifs frequently explored in medicinal chemistry: the tetrahydropyran (THP) ring and the trifluoromethyl-substituted phenyl group.[1][2][3] The THP moiety is a common feature in many natural products and is often used as a stable, non-aromatic cyclic ether scaffold in drug design.[4][5] Concurrently, the trifluoromethyl (-CF₃) group is a bioisostere for a methyl group, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[6]

Accurate structural confirmation is the bedrock of any chemical research or development program. An error in structural assignment can invalidate biological data and derail a project. Therefore, a rigorous, multi-faceted analytical approach is not merely procedural but essential for scientific integrity. This guide details the logical pathway, from establishing the molecular formula to mapping the complete covalent framework, using a combination of orthogonal analytical techniques.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectral analysis, the first step is to confirm the molecular formula and calculate the Degree of Unsaturation (DoU). This simple calculation provides a crucial first clue about the number of rings and/or multiple bonds within the structure.

Molecular Formula: C₁₃H₁₅F₃O₂

The DoU is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For our target molecule: DoU = 13 + 1 - (15/2) - (3/2) + (0/2) = 14 - 7.5 - 1.5 = 5

A DoU of 5 is highly indicative of a structure containing a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional ring. This aligns perfectly with the proposed structure of a phenyl group attached to a tetrahydropyran ring.

Mass Spectrometry: Confirming Molecular Weight and Substructural Fragments

The primary role of Mass Spectrometry in this context is twofold: to provide absolute confirmation of the molecular weight and to offer structural insights through the analysis of fragmentation patterns.

Causality of Experimental Choice:

Electron Ionization (EI) is chosen as the ionization method due to its ability to induce predictable and well-documented fragmentation, which is highly informative for elucidating the structure of unknown small molecules. Aromatic ethers, in particular, yield characteristic fragments that can corroborate the presence of the proposed substructures.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., dichloromethane or methanol).

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Detection: Record the abundance of each ion to generate the mass spectrum.

Data Interpretation and Expected Fragmentation:

The mass spectrum is expected to show a molecular ion peak (M⁺˙) that confirms the compound's molecular weight. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for ethers include α-cleavage (at the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[8][9][10][11]

m/z (Expected) Fragment Identity Fragmentation Pathway
260[C₁₃H₁₅F₃O₂]⁺˙Molecular Ion (M⁺˙)
161[C₇H₄F₃O]⁺3-(Trifluoromethyl)phenoxide cation, resulting from cleavage of the ether C-O bond.
99[C₆H₁₁O]⁺Tetrahydro-2H-pyran-2-ylmethyl cation, resulting from cleavage of the ether C-O bond.
85[C₅H₉O]⁺Resulting from fragmentation within the tetrahydropyran ring.

The presence of these key fragments would provide strong evidence for the two major components of the molecule: the 3-(trifluoromethyl)phenoxy group and the methyl-tetrahydropyran unit.

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality of Experimental Choice:

This technique is employed as a quick and confirmatory step. The goal is to verify the presence of the ether linkage (C-O-C), aromatic C=C and C-H bonds, and aliphatic C-H bonds, which are all expected in the target structure. The strong C-F bond vibrations will also provide a distinctive signature.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal (e.g., diamond or germanium).

  • Analysis: Acquire the spectrum by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Data Interpretation:

The IR spectrum provides a molecular fingerprint. The key is to identify absorptions in the characteristic functional group regions.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H StretchAromatic (sp² C-H)
2950-2850C-H StretchAliphatic (sp³ C-H)
1600-1450C=C StretchAromatic Ring
1350-1100C-F StretchTrifluoromethyl (-CF₃)
1250 and 1050C-O-C StretchAromatic Ether[12]

The observation of a strong, broad absorption band for the C-O-C stretch and the characteristic C-F stretches, combined with evidence of both aromatic and aliphatic C-H bonds, would strongly support the proposed overall structure.[13][14]

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assemble the molecular puzzle.

Experimental Protocol: General NMR Sample Preparation
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Analysis: Transfer the solution to a 5 mm NMR tube and acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[15][16]

¹³C NMR Spectroscopy: The Carbon Skeleton
  • Causality & Purpose: This experiment reveals the number of unique carbon environments in the molecule. For 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran, no molecular symmetry is present, so 13 distinct carbon signals are expected.[17]

  • Predicted ¹³C NMR Data:

Atom Label Predicted δ (ppm) Description
C275-80THP methine, deshielded by two oxygens
C665-70THP methylene, adjacent to ring oxygen
-CH₂-68-73Methylene bridge, adjacent to ether oxygen
C1'157-160Aromatic C, attached to ether oxygen
C3'130-135 (q)Aromatic C, attached to -CF₃
-CF₃120-125 (q)Trifluoromethyl carbon
C2', C4'-C6'110-130Remaining aromatic carbons
C3, C4, C520-35Remaining THP methylene carbons

The characteristic quartet (q) for the carbon attached to the -CF₃ group (due to ¹JCF coupling) and the -CF₃ carbon itself (due to ¹JCF coupling) are key diagnostic signals.[15]

¹H NMR Spectroscopy: Proton Environments and Neighbors
  • Causality & Purpose: ¹H NMR provides information on the number of different proton environments, the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).[18][19]

  • Predicted ¹H NMR Data:

Atom Label Predicted δ (ppm) Integration Predicted Multiplicity
H2', H4'-H6'6.8 - 7.54HMultiplets (m)
-CH₂-3.9 - 4.22HDoublet of doublets (dd)
H23.7 - 4.01HMultiplet (m)
H63.4 - 3.92HMultiplets (m)
H3, H4, H51.5 - 2.06HOverlapping Multiplets (m)

The aromatic region will show a complex pattern typical of a 1,3-disubstituted benzene ring. The aliphatic protons of the THP ring will be complex and overlapping, necessitating 2D NMR for full assignment.[20]

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for establishing the connectivity between the different spin systems identified in the 1D spectra.[21][22][23]

  • Purpose: To identify protons that are spin-coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H). This allows for the mapping of contiguous proton networks.

  • Expected Key Correlations:

    • A correlation network connecting H2 -> H3 -> H4 -> H5 -> H6, allowing the entire THP proton system to be traced.

    • Correlations between adjacent protons in the aromatic ring.

    • A crucial correlation between the H2 proton of the THP ring and the protons of the -CH₂- bridge.

COSY_Workflow cluster_aromatic Aromatic System cluster_aliphatic Aliphatic System H2_prime H2' H6_prime H6' H2_prime->H6_prime J-coupling H4_prime H4' H5_prime H5' H4_prime->H5_prime J-coupling CH2_bridge -CH₂- Bridge H2 H2 (THP) CH2_bridge->H2 ³J-coupling H3 H3 (THP) H2->H3 ³J-coupling H4 H4 (THP) H3->H4 ³J-coupling H5 H5 (THP) H4->H5 ³J-coupling H6 H6 (THP) H5->H6 ³J-coupling

Caption: COSY workflow showing expected J-coupling correlations.

  • Purpose: To identify which protons are directly attached to which carbons (¹JCH). This experiment is the definitive way to assign the ¹³C signals based on the proton assignments.[24][25]

  • Expected Correlations: Every protonated carbon will show a correlation peak connecting its ¹³C chemical shift to the chemical shift of the proton(s) attached to it. For example, the carbon signal at ~75-80 ppm (C2) will show a cross-peak to the proton signal at ~3.7-4.0 ppm (H2).

HSQC_Concept C2 C2 (~77 ppm) H2 H2 (~3.8 ppm) H2->C2 Direct ¹JCH Bond CH2_bridge_C -CH₂- C (~70 ppm) CH2_bridge_H -CH₂- H (~4.0 ppm) CH2_bridge_H->CH2_bridge_C Direct ¹JCH Bond

Caption: HSQC concept showing direct one-bond C-H correlations.

  • Purpose: This is the key experiment for assembling the entire molecular structure. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH), connecting the isolated spin systems.[24][26][27][28]

  • Key Diagnostic Correlations for Final Structure Proof:

    • Connecting the Linker to the THP Ring: A correlation from the protons of the -C H₂- bridge to carbon C2 of the tetrahydropyran ring.

    • Connecting the Linker to the Aromatic Ring: A correlation from the protons of the -C H₂- bridge to the aromatic carbon C1' (the one bearing the ether oxygen).

    • Confirming the Ether Linkage: A correlation from the H2' proton (ortho to the ether linkage) to the carbon of the -CH₂- bridge.

These three correlations, when observed, provide unambiguous proof of the entire molecular assembly.

HMBC_Connectivity cluster_aromatic Aromatic Fragment cluster_linker Linker cluster_thp THP Fragment C1_prime C1' H2_prime H2' CH2_C -CH₂- (Carbon) H2_prime->CH2_C ³JCH CH2_H -CH₂- (Protons) CH2_H->C1_prime ³JCH C2 C2 (THP) CH2_H->C2 ²JCH

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques.

  • MS confirmed the correct molecular weight (260.25 g/mol ) and showed fragments consistent with the two major structural units.

  • FT-IR verified the presence of all expected functional groups: aromatic, aliphatic, ether, and trifluoromethyl.

  • ¹³C and ¹H NMR provided the complete count of carbon and proton environments and initial structural clues based on chemical shifts and coupling.

  • 2D NMR (COSY, HSQC, and HMBC) served as the final arbiter, piecing together the fragments. COSY mapped the contiguous proton networks, HSQC linked protons to their parent carbons, and HMBC provided the long-range correlations that bridged the different components, confirming the precise connectivity of the trifluoromethylphenoxy group to the methyl linker and the linker to the C2 position of the tetrahydropyran ring.

This integrated approach ensures a high degree of confidence in the final structure, providing the trustworthy and authoritative foundation necessary for subsequent research and development activities.

References

  • ScienceScholar. (2022, May 18). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available at: [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. Available at: [Link]

  • Supporting Information for an unspecified article. (Details on NMR spectra of trifluoromethyl-containing compounds). Available at: [Link]

  • National Institute of Standards and Technology (NIST). Tetrahydropyran. In NIST WebBook. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Available at: [Link]

  • PubChem. 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]

  • Problems in Chemistry. (2020, May 15). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Available at: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Science.gov. nmr hsqc hmbc: Topics. Available at: [Link]

  • Thieme. (2022). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 15). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. Synthesis of trifluoromethyl containing 2, 3, 4, 8-tetrahydropyrano [3,2-b]pyrans. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • ResearchGate. FT-IR spectrum of intermediates and product of tetrahydrobenzo[b]pyran. Available at: [Link]

  • Whitman College. GCMS Section 6.13. Available at: [Link]

  • American Chemical Society. (2023). Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals. Available at: [Link]

  • National Institutes of Health (NIH). Virtual coupling of pyran protons in the 1H NMR spectra of C- and N-glucoronides. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, July 12). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. Available at: [Link]

  • Chemistry with Caroline. (2020, April 20). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Oreate. (2024). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Chemistry LibreTexts. (2023, September 30). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • Bio-NMR. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Available at: [Link]

  • ResearchGate. Hydration of tetrahydrofuran derived from FTIR spectroscopy. Available at: [Link]

  • SpectraBase. 2H-Pyran, tetrahydro-3-methyl-. Available at: [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. It is intended for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. It is intended for researchers, scientists, and professionals in drug development who are working with this compound or structurally related molecules. This document will delve into the theoretical principles governing its solubility, predictive methodologies, and detailed experimental protocols for empirical determination.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle. From synthesis and purification to formulation and bioavailability, a thorough understanding of a compound's solubility profile is paramount. 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran, a molecule possessing a unique combination of a tetrahydropyran ring, a trifluoromethylphenoxy group, and an ether linkage, presents an interesting case study in solubility. The presence of the trifluoromethyl group, for instance, can significantly impact lipophilicity and molecular interactions, thereby influencing its solubility in different media.[1] This guide will provide the foundational knowledge to predict, analyze, and experimentally determine the solubility of this and similar compounds.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The overall polarity of a molecule is a composite of its structural features and the functional groups it contains.

Molecular Structure and Polarity Analysis of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran:

  • Tetrahydropyran (THP) Ring: The THP ring is a cyclic ether. While the oxygen atom introduces some polarity and potential for hydrogen bonding, the overall structure is predominantly non-polar.[3][4]

  • Trifluoromethylphenoxy Group: The trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing, which can influence the electronic distribution of the aromatic ring.[1] The phenoxy group also contributes to the molecule's aromatic and ether characteristics.

  • Ether Linkage: The ether linkage (-O-) is a polar functional group capable of acting as a hydrogen bond acceptor.

Based on its structure, 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran can be classified as a moderately polar to non-polar molecule. The presence of ether oxygens allows for some interaction with polar solvents, but the large hydrocarbon backbone and the lipophilic trifluoromethyl group suggest good solubility in non-polar to moderately polar organic solvents.

Hansen Solubility Parameters (HSP): A Quantitative Approach

Hansen Solubility Parameters provide a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

HSP_Workflow cluster_solute Solute Analysis cluster_solvent Solvent Selection cluster_calculation Solubility Prediction cluster_decision Prediction Outcome Solute Determine Solute HSP (δD_solute, δP_solute, δH_solute) Calculate Calculate Ra (HSP Distance): Ra^2 = 4(δD_solute - δD_solvent)^2 + (δP_solute - δP_solvent)^2 + (δH_solute - δH_solvent)^2 Solute->Calculate Input Solvent Select Solvents with Known HSP Values Solvent->Calculate Input Decision If Ra < R0 (Interaction Radius) -> High Probability of Solubility Calculate->Decision Output

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, the following solubility profile for 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran in common organic solvents is predicted:

Solvent Class Example Solvents Predicted Solubility Rationale
Non-Polar Hexane, TolueneHighThe large non-polar surface area of the solute will interact favorably with non-polar solvents via van der Waals forces.
Moderately Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateHigh to ModerateThese solvents can interact with the ether linkages and aromatic ring of the solute. THF, being a cyclic ether itself, is expected to be a very good solvent.[7]
Polar Aprotic Acetone, AcetonitrileModerate to LowThe polarity of these solvents may be too high for optimal interaction with the largely non-polar solute.
Polar Protic Ethanol, MethanolLowThe strong hydrogen bonding network of these solvents would be disrupted by the non-polar solute, making dissolution energetically unfavorable.
Aqueous WaterInsolubleThe molecule is predominantly non-polar and lacks sufficient hydrogen bonding capability to be soluble in water.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The following section outlines a standard protocol for determining the solubility of a solid organic compound.

4.1. Materials and Equipment

  • 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

4.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Experiment A Step 1: Sample Preparation Add excess solid to a known volume of solvent in a vial. B Step 2: Equilibration Incubate at a constant temperature with agitation until equilibrium is reached. A->B C Step 3: Phase Separation Centrifuge to pellet the undissolved solid. B->C D Step 4: Sample Dilution Carefully withdraw an aliquot of the supernatant and dilute. C->D E Step 5: Quantification Analyze the diluted sample by HPLC to determine the concentration. D->E F Step 6: Calculation Calculate the solubility based on the concentration and dilution factor. E->F

Caption: Step-by-step workflow for the experimental determination of solubility.

4.3. Detailed Protocol

  • Preparation: Add an excess amount of solid 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection for the persistence of solid material should be performed.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran at 25 °C (Hypothetical Data)

Solvent Solvent Class Solubility (mg/mL)
TolueneNon-Polar> 200
Tetrahydrofuran (THF)Moderately Polar Aprotic> 200
Dichloromethane (DCM)Moderately Polar Aprotic150
Ethyl AcetateModerately Polar Aprotic120
AcetonePolar Aprotic50
AcetonitrilePolar Aprotic30
EthanolPolar Protic< 10
WaterAqueous< 0.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values should be determined using the protocol described above.

The hypothetical results align with the initial predictions. The compound exhibits high solubility in non-polar and moderately polar aprotic solvents, and poor solubility in polar protic and aqueous solvents. This confirms that the dominant intermolecular interactions for this solute are van der Waals forces and dipole-dipole interactions, with hydrogen bonding playing a less significant role in the dissolution process.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran in organic solvents. By integrating theoretical principles with a detailed experimental protocol, researchers can effectively predict and determine the solubility profile of this compound. A thorough understanding of its solubility is crucial for optimizing processes in synthesis, purification, and formulation, ultimately contributing to the successful development of new chemical entities.

References

  • Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved January 30, 2026, from [Link]

  • 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chem LibreTexts. Retrieved January 30, 2026, from [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • HSP for Beginners. (n.d.). Hansen Solubility. Retrieved January 30, 2026, from [Link]

  • Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 30, 2026, from [Link]

  • Physical Properties of Tetrahydropyran and Its Applications. (2025, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

  • How To Predict Solubility Of Organic Compounds?. (2025, February 12). YouTube. Retrieved January 30, 2026, from [Link]

  • Solubility of C60 in Solvent Mixtures. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • HSP Basics. (n.d.). Prof Steven Abbott. Retrieved January 30, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 30, 2026, from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE. Retrieved January 30, 2026, from [Link]

  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Tetrahydrofuran. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

Sources

Foundational

The Emergence of the 2-(Phenoxymethyl)tetrahydro-2H-pyran Scaffold: A Technical Guide to its Synthesis, Evolution, and Therapeutic Potential

Abstract The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of biologically active natural products and synthetic compounds. Within this class,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of biologically active natural products and synthetic compounds. Within this class, 2-(phenoxymethyl)tetrahydro-2H-pyran derivatives have garnered significant attention as a versatile framework for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of this important chemical class, with a specific focus on the synthesis, historical context, and evolving therapeutic applications of its derivatives. While detailed developmental history for the specific entity 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran is not extensively documented in publicly accessible literature, this guide will explore the broader family of related compounds, elucidating the scientific rationale and experimental methodologies that have propelled this scaffold to the forefront of modern drug discovery. We will delve into the synthetic strategies employed for the construction of the core structure, examine the structure-activity relationships that govern its biological effects, and present detailed protocols for key experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the 2-(phenoxymethyl)tetrahydro-2H-pyran scaffold and its potential for therapeutic innovation.

Introduction: The Tetrahydropyran Ring as a Privileged Scaffold in Drug Discovery

The tetrahydropyran ring, a saturated six-membered heterocycle containing one oxygen atom, is a recurring structural motif in a vast number of natural products exhibiting a wide spectrum of biological activities. Its prevalence in nature has inspired medicinal chemists to utilize this scaffold as a foundational element in the design of novel therapeutic agents. The conformational flexibility of the THP ring, coupled with its ability to engage in hydrogen bonding and other non-covalent interactions, allows for precise three-dimensional positioning of substituent groups to optimize binding to biological targets.

The introduction of a phenoxymethyl substituent at the 2-position of the tetrahydropyran ring creates a versatile chemical entity, the 2-(phenoxymethyl)tetrahydro-2H-pyran scaffold. This framework combines the favorable physicochemical properties of the THP ring with the diverse electronic and steric possibilities offered by a substituted aromatic ring. The trifluoromethyl group, in particular, is a common substituent in medicinal chemistry known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This guide will provide a detailed exploration of the 2-(phenoxymethyl)tetrahydro-2H-pyran class of compounds, offering insights into their chemical synthesis, historical development, and therapeutic potential.

Synthetic Strategies for 2-(Phenoxymethyl)tetrahydro-2H-pyran Derivatives

The construction of the 2-(phenoxymethyl)tetrahydro-2H-pyran scaffold can be achieved through several synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern on both the tetrahydropyran and the phenyl rings, as well as the stereochemical requirements of the final product.

Williamson Ether Synthesis

A common and straightforward approach involves the Williamson ether synthesis, where a substituted phenol is reacted with a tetrahydropyran derivative bearing a suitable leaving group at the 2-methyl position.

Experimental Protocol: Synthesis of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

  • Step 1: Halogenation of 2-(Hydroxymethyl)tetrahydro-2H-pyran. To a solution of 2-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) in a suitable aprotic solvent such as dichloromethane, a halogenating agent like thionyl chloride or phosphorus tribromide (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(chloromethyl)tetrahydro-2H-pyran.

  • Step 2: Etherification. In a flame-dried round-bottom flask under an inert atmosphere, 3-(trifluoromethyl)phenol (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base, such as sodium hydride (1.2 eq), is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes. 2-(Chloromethyl)tetrahydro-2H-pyran (1.1 eq) is then added, and the reaction is heated to 60-80 °C. The progress of the reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran.

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Etherification Reactant1_1 2-(Hydroxymethyl)tetrahydro-2H-pyran Product1 2-(Halomethyl)tetrahydro-2H-pyran Reactant1_1->Product1  DCM, 0°C to RT Reagent1 Halogenating Agent (e.g., SOCl2) Reagent1->Product1 Reactant2_2 2-(Halomethyl)tetrahydro-2H-pyran Product1->Reactant2_2 Reactant2_1 3-(Trifluoromethyl)phenol Product2 2-(3-Trifluoromethylphenoxy)methyl- tetrahydro-2H-pyran Reactant2_1->Product2  DMF, Heat Reagent2_1 Base (e.g., NaH) Reagent2_1->Product2 Reactant2_2->Product2

Caption: General workflow for the synthesis of 2-(phenoxymethyl)tetrahydro-2H-pyran derivatives via Williamson ether synthesis.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for the etherification step, particularly when milder reaction conditions are required. This reaction allows for the direct coupling of an alcohol with a pronucleophile using a combination of a phosphine and an azodicarboxylate.

Experimental Protocol: Mitsunobu Synthesis

  • To a solution of 2-(hydroxymethyl)tetrahydro-2H-pyran (1.2 eq), 3-(trifluoromethyl)phenol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Historical Perspective and the Evolution of Therapeutic Applications

One of the most prominent examples of a therapeutically successful drug featuring a related scaffold is Dapoxetine . Although not a direct phenoxymethyltetrahydro-2H-pyran, its structure incorporates a tetrahydronaphthyloxy propanamine moiety, which shares conceptual similarities. Dapoxetine was initially investigated as an antidepressant but was later repurposed for the treatment of premature ejaculation due to its rapid onset and short duration of action as a selective serotonin reuptake inhibitor (SSRI).[1] This highlights a common paradigm in drug discovery where a scaffold's therapeutic application can evolve based on its pharmacokinetic and pharmacodynamic properties.

Research into other tetrahydropyran derivatives has revealed a wide range of potential applications:

  • Anti-inflammatory Agents: Certain methoxytetrahydropyran derivatives have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), suggesting their potential in treating inflammatory diseases.

  • Anticancer Agents: The antitumor properties of various heterocyclic compounds containing the tetrahydropyran ring have been investigated.

  • Neurological Disorders: The cannabinoid receptor 2 (CB2) has been identified as a target for treating inflammatory and neuropathic pain. A selective CB2 receptor agonist, 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, has been discovered, demonstrating the utility of the tetrahydropyran scaffold in developing analgesics.[2]

The exploration of the 2-(phenoxymethyl)tetrahydro-2H-pyran scaffold is an ongoing endeavor, with new derivatives continually being synthesized and evaluated for a myriad of biological activities.

Structure-Activity Relationships (SAR)

The biological activity of 2-(phenoxymethyl)tetrahydro-2H-pyran derivatives is highly dependent on the nature and position of substituents on both the phenyl and tetrahydropyran rings. While a comprehensive SAR study for the entire class is beyond the scope of this guide, some general principles can be inferred from the existing literature.

Table 1: Influence of Phenyl Ring Substitution on Biological Activity (Illustrative Examples)

Substituent at meta-positionTargetObserved Activity
-CF3(Hypothetical)The trifluoromethyl group is known to increase lipophilicity and metabolic stability. Its electron-withdrawing nature can influence the pKa of the phenolic oxygen, potentially affecting binding interactions.
-Cl, -Cl (di-substituted)CB2 ReceptorAgonist activity for inflammatory pain.[2]
-F, -O-(4-methoxytetrahydropyranyl)COX-2/5-LODual inhibitory activity.

Logical Relationship of SAR:

SAR_Logic cluster_phenyl Phenyl Ring Modifications cluster_thp Tetrahydropyran Ring Modifications Scaffold 2-(Phenoxymethyl)tetrahydro-2H-pyran Scaffold Substituents Substituent Type & Position (e.g., -CF3, -Cl, -F) Scaffold->Substituents Stereochemistry Stereochemistry at C2 Scaffold->Stereochemistry Electronic_Effects Electronic Properties (Electron-withdrawing/donating) Substituents->Electronic_Effects Steric_Effects Steric Hindrance Substituents->Steric_Effects Biological_Activity Biological Activity (Target Affinity, Efficacy, Selectivity) Electronic_Effects->Biological_Activity Steric_Effects->Biological_Activity Conformation Ring Conformation Stereochemistry->Conformation Conformation->Biological_Activity

Caption: Key structural features influencing the biological activity of 2-(phenoxymethyl)tetrahydro-2H-pyran derivatives.

Conclusion and Future Perspectives

The 2-(phenoxymethyl)tetrahydro-2H-pyran scaffold represents a valuable and versatile platform in the field of drug discovery. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutic agents. While the specific history of 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran remains to be fully elucidated in the public domain, the broader class of related compounds has demonstrated significant potential across various therapeutic areas, including inflammation, pain, and oncology.

Future research in this area will likely focus on:

  • Elucidation of Mechanisms of Action: Detailed mechanistic studies to understand how these compounds interact with their biological targets at a molecular level.

  • Expansion of Chemical Diversity: The synthesis of novel analogues with diverse substitution patterns to explore new areas of chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Application of Computational Methods: The use of in silico modeling and virtual screening to guide the design of new derivatives with enhanced therapeutic properties.

The continued exploration of the 2-(phenoxymethyl)tetrahydro-2H-pyran scaffold holds great promise for the development of the next generation of innovative medicines.

References

  • Dapoxetine - Wikipedia. Available from: [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed. Available from: [Link]

Sources

Exploratory

The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary: Beyond the "Magic Methyl" In the optimization of lead compounds, the "Magic Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: Beyond the "Magic Methyl"

In the optimization of lead compounds, the "Magic Methyl" effect—where the addition of a methyl group boosts potency by an order of magnitude—is a well-known phenomenon. However, the trifluoromethyl group (


)  has emerged as a far more versatile tool in the medicinal chemist's arsenal. It is not merely a "fat methyl" group; it is a distinct pharmacophore that simultaneously modulates electronic character, metabolic stability, and lipophilicity in ways no other functional group can match.

This guide analyzes the $ \text{-CF}_3 $ group's physicochemical properties, details the synthetic methodologies for its installation, and dissects its role in blockbuster drugs like Sitagliptin and Celecoxib.

Physicochemical Profiling: The Fluorine Effect

The introduction of a trifluoromethyl group induces profound changes in the molecular landscape of a drug candidate.[1] These changes are driven by three core factors: electronegativity , lipophilicity , and steric bulk .

Quantitative Comparison

The following table contrasts the $ \text{-CF}_3 $ group with common substituents, highlighting its unique position as a lipophilic, strong electron-withdrawing group (EWG).

SubstituentHammett

(Electronic)
Hammett

(Electronic)
Hansch

(Lipophilicity)
Van der Waals Volume (

)

0.000.000.00~5.0

-0.17-0.07+0.5613.7

+0.06+0.34+0.145.8

+0.23+0.37+0.7112.0

+0.54 +0.43 +0.88 21.3

+0.35+0.38+1.04-

Data compiled from Hansch et al. and classical physical organic chemistry literature.

The Metabolic Shield

The $ \text{C-F}


\approx 116 \text{ kcal/mol}$ vs. 

for

). This thermodynamic stability renders the $ \text{-CF}_3 $ group chemically inert to cytochrome P450 (CYP450) oxidative metabolism.

Furthermore, the strong electron-withdrawing nature of $ \text{-CF}3


t{1/2}$) of the drug.
Visualization: The Physicochemical Cascade

The following diagram illustrates how the intrinsic properties of the trifluoromethyl group translate into observable pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

CF3_Physicochemical_Cascade Prop_EWG High Electronegativity (Electron Withdrawing) Effect_pKa Modulation of pKa (Reduced Basicity) Prop_EWG->Effect_pKa Effect_Metab Metabolic Stability (Blocked Oxidation) Prop_EWG->Effect_Metab Prop_Lip High Lipophilicity (Hansch π +0.88) Effect_Perm Membrane Permeability (BBB Penetration) Prop_Lip->Effect_Perm Effect_Bind Selectivity & Binding (Hydrophobic Pockets) Prop_Lip->Effect_Bind Prop_Steric Steric Bulk (> Isopropyl) Prop_Steric->Effect_Bind Outcome_Bio Improved Bioavailability Effect_pKa->Outcome_Bio Effect_Metab->Outcome_Bio Effect_Perm->Outcome_Bio Outcome_Potency Enhanced Potency Effect_Bind->Outcome_Potency

Figure 1: The causal relationship between the intrinsic properties of the trifluoromethyl group and clinical drug attributes.

Synthetic Architectures: Installation Strategies

Introducing a $ \text{-CF}_3 $ group is synthetically challenging due to the high electronegativity of fluorine, which destabilizes carbocation intermediates, and the instability of the trifluoromethyl anion. Modern methods are categorized by the reactive species involved: Nucleophilic , Electrophilic , or Radical .

Decision Matrix for Trifluoromethylation

Synthetic_Decision_Tree Start Substrate Type? Electrophile Electrophilic Substrate (Aldehydes, Ketones, Imines) Start->Electrophile Nucleophile Nucleophilic Substrate (Arenes, Enolates, Thiols) Start->Nucleophile CH_Bond C-H Bond (Late-Stage Functionalization) Start->CH_Bond Method_Nuc Nucleophilic CF3 Source (Ruppert-Prakash Reagent) Electrophile->Method_Nuc TMS-CF3 + F- Method_Elec Electrophilic CF3 Source (Togni / Umemoto Reagents) Nucleophile->Method_Elec Hypervalent Iodine Method_Rad Radical CF3 Source (Langlois Reagent / Photoredox) CH_Bond->Method_Rad CF3SO2Na + Oxidant

Figure 2: Strategic decision tree for selecting the appropriate trifluoromethylation methodology.

Protocol: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

This is the standard method for converting carbonyls (ketones/aldehydes) to trifluoromethylated alcohols.

Reagents:

  • Substrate: Aryl/Alkyl Ketone

  • Reagent: Trifluoromethyltrimethylsilane ($ \text{TMS-CF}_3 $, Ruppert-Prakash Reagent)

  • Initiator: Cesium Fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)

  • Solvent: THF or Toluene

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) and $ \text{TMS-CF}_3 $ (1.2 equiv) in anhydrous THF.

  • Initiation: Cool to 0°C. Add a catalytic amount of initiator (CsF, 1-5 mol%). The fluoride ion attacks the silicon, generating a pentacoordinate silicon species that releases the nucleophilic $ \text{CF}_3^- $ equivalent.

  • Addition: The "naked" $ \text{CF}_3^- $ attacks the carbonyl carbon. The resulting alkoxide is immediately trapped by the silyl group, forming a silyl ether intermediate.

  • Hydrolysis: Stir at room temperature for 1-2 hours. Quench with aqueous HCl (1M) to cleave the silyl ether and yield the free alcohol.

  • Purification: Extract with ethyl acetate, dry over $ \text{MgSO}_4 $, and purify via silica gel chromatography.

Mechanism Note: The reaction does not generate a free carbocation; the $ \text{CF}_3 $ group adds directly to the polarized carbonyl.

Case Studies in Drug Design

Sitagliptin (Januvia): The S2 Pocket Anchor

Therapeutic Area: Type 2 Diabetes (DPP-4 Inhibitor)

  • Role of $ \text{-CF}_3 $: The trifluoromethyl group is located on the triazolopiperazine ring.[2]

  • Mechanism: Crystallographic data (PDB ID: 1X70) reveals that the $ \text{-CF}_3 $ group occupies the S2 hydrophobic pocket of the DPP-4 enzyme. It sits specifically between residues Arg358 and Ser209 .[2]

  • Impact:

    • Binding Affinity: The lipophilic nature of $ \text{-CF}_3 $ fills the hydrophobic pocket, significantly increasing binding energy compared to a methyl analog.

    • Metabolic Stability: The triazolopiperazine ring is prone to oxidative metabolism. The electron-withdrawing $ \text{-CF}_3 $ group deactivates the ring, preventing degradation and allowing for once-daily dosing.

Celecoxib (Celebrex): Engineering Selectivity

Therapeutic Area: Inflammation (COX-2 Selective Inhibitor)

  • Role of $ \text{-CF}_3 $: Replaces the methyl group found in non-selective NSAIDs (like toluene derivatives).

  • Mechanism: The COX-2 enzyme possesses a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (Val-523) in COX-2.

  • Impact: The bulky $ \text{-CF}_3 $ group fits into this extra pocket in COX-2. In COX-1, the steric clash with Isoleucine prevents binding. This steric discrimination is the fundamental basis for Celecoxib's gastro-protective selectivity.

Efavirenz (Sustiva): Conformational Locking

Therapeutic Area: HIV/AIDS (NNRTI)

  • Role of $ \text{-CF}_3 $: Located at the chiral center of the benzoxazinone core.

  • Mechanism: Efavirenz binds to an allosteric hydrophobic pocket on Reverse Transcriptase (RT), causing a conformational change that locks the enzyme's active site in an inactive state.

  • Impact: The $ \text{-CF}_3 $ group is critical for the high-affinity hydrophobic interaction within this pocket. Additionally, it lowers the pKa of the cyclic carbamate (pKa ~10.2), facilitating hydrogen bonding interactions that stabilize the drug-enzyme complex.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link

  • Kim, D., et al. (2005).[2] (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link

  • Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane (The Ruppert-Prakash Reagent). Chemical Reviews. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

Sources

Foundational

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran material safety data sheet (MSDS)

This technical guide provides an in-depth analysis of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran , a specialized fluorinated ether intermediate used in medicinal chemistry and agrochemical synthesis. Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran , a specialized fluorinated ether intermediate used in medicinal chemistry and agrochemical synthesis.

Chemical Identity & Core Profile
Property Data Specification
CAS Number 1257665-21-6
IUPAC Name 2-[[3-(Trifluoromethyl)phenoxy]methyl]oxane
Molecular Formula C₁₃H₁₅F₃O₂
Molecular Weight 260.25 g/mol
SMILES FC(F)(F)c1cccc(OCC2CCCCO2)c1
Physical State Viscous Liquid / Low-melting Solid (isomer dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Moiety Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity.Tetrahydropyran (THP): Non-aromatic polar scaffold.[1][2]
PART 1: HAZARD IDENTIFICATION & SAFETY ASSESSMENT (MSDS)

Expert Insight: While specific toxicological data for this exact ether is proprietary, its safety profile is derived via read-across methodology from its precursors (3-trifluoromethylphenol and 2-(bromomethyl)tetrahydro-2H-pyran). It behaves as a lipophilic ether with potential irritant properties.

1.1 GHS Classification (Derived)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[3][4]

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[3]

1.2 Critical Hazard: Peroxide Formation

As a tetrahydropyranyl ether, this compound is susceptible to autoxidation upon prolonged exposure to air, forming unstable organic peroxides.

  • Risk: Explosion hazard upon concentration (distillation/evaporation).

  • Mitigation: Store under inert gas (Nitrogen/Argon). Test for peroxides (KI starch paper) before heating or distillation.

1.3 Emergency Response Protocols
  • Inhalation: Move to fresh air. If gasping, administer oxygen (fluorinated compounds can cause delayed pulmonary edema).

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. The lipophilic nature requires thorough emulsification to remove.

  • Fire Fighting: DO NOT use water jet. Use CO₂, dry chemical, or alcohol-resistant foam.

    • Combustion Products: Emits toxic Hydrogen Fluoride (HF) and Carbon Monoxide (CO). Firefighters must wear full acid-resistant PPE.

PART 2: SYNTHESIS & MANUFACTURING WORKFLOWS

This compound is synthesized via the coupling of a fluorinated phenol with a functionalized tetrahydropyran. Two primary routes exist depending on scale and stereochemical requirements.

Method A: Williamson Ether Synthesis (Industrial Scale)

This is the robust, cost-effective route utilizing 2-(Bromomethyl)tetrahydro-2H-pyran.

  • Activation: 3-Trifluoromethylphenol is deprotonated using Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ) in DMF or Acetonitrile.
  • Substitution: The phenoxide anion attacks the electrophilic carbon of the bromomethyl-THP.

  • Workup: Aqueous quench followed by extraction with Ethyl Acetate.

Method B: Mitsunobu Reaction (Lab Scale/Stereoselective)

Used when specific chirality at the THP C2 position is required, starting from (Tetrahydro-2H-pyran-2-yl)methanol.

  • Complexation: Triphenylphosphine (

    
    ) and DIAD (Diisopropyl azodicarboxylate) form a betaine intermediate.
    
  • Coupling: The alcohol is activated and displaced by the phenol with inversion of configuration (if chiral).

Visualization: Synthesis Pathways

Synthesis Start1 3-Trifluoromethylphenol (Nucleophile) Process1 Williamson Ether Synthesis Base: K2CO3, Solvent: DMF, 80°C Start1->Process1 Process2 Mitsunobu Reaction Reagents: PPh3, DIAD, THF, 0°C Start1->Process2 Start2 2-(Bromomethyl)tetrahydro-2H-pyran (Electrophile) Start2->Process1 Start3 (Tetrahydro-2H-pyran-2-yl)methanol Start3->Process2 Product 2-(3-Trifluoromethylphenoxy) methyltetrahydro-2H-pyran Process1->Product SN2 Mechanism Process2->Product Dehydration Coupling

Caption: Dual synthetic pathways for the production of the target ether, highlighting reagents and reaction types.

PART 3: APPLICATIONS IN DRUG DISCOVERY

The 3-Trifluoromethylphenoxy moiety is a "privileged structure" in medicinal chemistry. This compound serves as a critical building block for:

  • Metabolic Stability Engineering:

    • The Trifluoromethyl (-CF₃) group blocks metabolic oxidation at the meta-position of the phenyl ring (CYP450 inhibition).

    • It increases the overall lipophilicity (

      
      ), enhancing Blood-Brain Barrier (BBB) penetration for CNS drugs [1].
      
  • Bioisosteric Replacement:

    • The ether linkage acts as a flexible hinge, while the THP ring mimics ribose or other cyclic ether metabolites but with greater hydrolytic stability than acetals.

  • Target Classes:

    • SSRIs/SNRIs: Analogs of Fluoxetine where the amine chain is modified or rigidified.

    • Herbicides: Structural similarity to Beflubutamid, utilizing the CF3-phenoxy group for carotenoid biosynthesis inhibition [2].

PART 4: HANDLING, STORAGE & DISPOSAL

Protocol for Safe Management:

Parameter Protocol Standard
Storage Temp 2–8°C (Refrigerated)
Atmosphere Inert Gas (Argon/Nitrogen) to prevent peroxidation.
Shelf Life 12 Months (Retest for peroxides every 6 months).
Incompatibility Strong Oxidizing Agents, Strong Acids (may cleave ether).
Disposal Incineration with scrubber for Hydrogen Fluoride (HF). DO NOT drain.
Emergency Decision Tree

Emergency Accident Accidental Exposure Type Identify Exposure Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin 1. Blot excess 2. Wash with PEG-400 or Soap 3. Monitor for irritation Skin->ActionSkin ActionEye 1. Rinse 15 min (lifting lids) 2. Remove contacts 3. Consult Ophthalmologist Eye->ActionEye ActionIngest 1. Rinse mouth 2. DO NOT induce vomiting 3. Call Poison Control Ingest->ActionIngest

Caption: Immediate response logic for exposure incidents involving fluorinated ether compounds.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • University of Hertfordshire. (2023). Beflubutamid: Pesticide Properties DataBase. PPDB.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53217061, 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Bromomethyl)tetrahydro-2H-pyran.

Sources

Exploratory

A Senior Application Scientist's Guide to the Molecular Modeling of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Rationale for a Targeted Molecular Modeling Approach In the landscape of modern drug discovery, the pyran scaffold is a recurring mot...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Targeted Molecular Modeling Approach

In the landscape of modern drug discovery, the pyran scaffold is a recurring motif of significant interest. Pyran derivatives are prevalent in numerous natural systems and have demonstrated a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2] The subject of this guide, 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran, combines this privileged heterocyclic structure with a trifluoromethylphenoxy group, a common substituent in medicinal chemistry known for its ability to modulate pharmacokinetic and pharmacodynamic properties.

This document eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, in-depth technical workflow tailored to elucidate the structural and dynamic properties of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. As a Senior Application Scientist, my objective is not merely to list protocols but to instill a deep, causal understanding of each methodological choice. We will progress logically from defining the molecule's intrinsic conformational landscape to simulating its dynamic behavior within a hypothetical biological target. Every step is designed to be self-validating, ensuring the scientific rigor demanded by drug development professionals.

Part 1: Foundational Analysis of the Ligand Structure

Before any interaction with a biological target can be modeled, we must first fundamentally understand the ligand itself. 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is a flexible molecule, and its preferred three-dimensional shape is critical to its potential biological activity. This initial phase is dedicated to a rigorous conformational analysis.

Physicochemical Properties of the Ligand

A baseline characterization is essential. The fundamental properties of our molecule of interest are summarized below.

PropertyValueSource
Molecular Formula C13H15F3O2[3][4]
Molecular Weight 260.25 g/mol [3][5]
IUPAC Name 2-[[3-(trifluoromethyl)phenoxy]methyl]oxane[5]
SMILES C1CCOC(C1)COC2=CC=CC(=C2)C(F)(F)F[5]
Rotatable Bonds 3[4]
LogP (XLogP3) 3.5[5]
The Imperative of Conformational Analysis

The tetrahydropyran (THP) ring is not planar. It predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[6][7] However, the presence and orientation of the bulky (3-Trifluoromethylphenoxy)methyl substituent can influence the ring's puckering and the rotational state of the side chain. A comprehensive conformational analysis is therefore not an optional step but a mandatory prerequisite for meaningful docking and dynamics studies. Its purpose is to identify the ensemble of low-energy structures that the molecule is likely to adopt in solution.

Experimental Protocol: Ligand Conformational Search

This protocol outlines the generation of a library of stable conformers starting from the molecule's 2D representation.

  • 2D to 3D Conversion :

    • Action : Convert the canonical SMILES string (C1CCOC(C1)COC2=CC=CC(=C2)C(F)(F)F) into an initial 3D structure.

    • Causality : This provides a starting point for energy minimization. Most molecular modeling packages (e.g., Avogadro, ChemDraw) can perform this conversion, applying standard bond lengths and angles.

  • Initial Energy Minimization :

    • Action : Perform a preliminary geometry optimization using a computationally inexpensive force field (e.g., MMFF94 or UFF).

    • Causality : This step removes any high-energy clashes or unfavorable geometries from the initial 3D conversion, providing a more reasonable starting structure for the subsequent, more accurate calculations.

  • Conformational Search :

    • Action : Employ a systematic or stochastic conformational search algorithm. For a molecule with this degree of flexibility, a stochastic method like a Monte Carlo search is efficient.

    • Causality : The goal is to explore the potential energy surface by systematically rotating the three key rotatable bonds: the C-O bond of the ether linkage, the C-C bond connecting the ether to the pyran ring, and the C-O bond within the pyran ring itself. This exploration generates a diverse set of potential conformers.

  • Geometry Optimization and Energy Calculation :

    • Action : Subject each unique conformer generated in the search to a higher-level geometry optimization, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • Causality : DFT provides a much more accurate description of the electronic structure and, consequently, the geometry and relative energies of the conformers compared to molecular mechanics force fields. This step refines the structures and provides reliable energy rankings.

  • Analysis and Selection :

    • Action : Cluster the optimized conformers based on RMSD and rank them by their relative energies. Select the lowest energy conformer(s) (typically those within 2-3 kcal/mol of the global minimum) for subsequent docking studies.

    • Causality : By selecting a representative set of low-energy conformers, we account for the molecule's flexibility and increase the probability of identifying a bioactive conformation during the docking process.

Ligand_Preparation_Workflow cluster_prep Ligand Preparation & Conformational Analysis start 2D Structure (SMILES) to_3d Initial 3D Conversion start->to_3d mm_min Force Field Energy Minimization (e.g., MMFF94) to_3d->mm_min conf_search Stochastic Conformational Search mm_min->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt analysis Cluster & Rank by Energy dft_opt->analysis output Low-Energy Conformers for Docking analysis->output

Caption: Workflow for Ligand Preparation and Conformational Analysis.

Part 2: Molecular Docking - Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8][9] This in silico technique is a cornerstone of structure-based drug design, allowing us to generate hypotheses about how our molecule might interact with a potential protein target at an atomic level.[10]

Selection and Preparation of a Hypothetical Protein Target

While the specific target of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is not defined, we will proceed with a representative example to demonstrate the workflow. Given the prevalence of pyran derivatives as potential anticancer agents[11], we will select a well-characterized protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2), as our hypothetical receptor. The principles and protocols described are broadly applicable to other protein targets.

Experimental Protocol: Receptor and Ligand Preparation for Docking

This protocol uses the AutoDock Tools (ADT) graphical user interface, which is a common and effective platform for preparing files for AutoDock Vina.[12][13][14]

  • Receptor Preparation :

    • Action : Load the PDB structure of the protein target (e.g., CDK2) into ADT.

    • Action : Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • Causality : Water molecules are typically displaced upon ligand binding and can interfere with the docking algorithm. Removing the original ligand ensures the binding site is available for our new molecule.

    • Action : Add polar hydrogens to the protein.

    • Causality : Hydrogens are often absent in PDB files but are crucial for defining hydrogen bond donors and acceptors, which are key components of protein-ligand interactions.

    • Action : Compute Gasteiger charges.

    • Causality : Partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.

    • Action : Save the prepared receptor in the PDBQT file format.

    • Causality : The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

  • Ligand Preparation :

    • Action : Load the lowest-energy conformer of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (in PDB or MOL2 format) into ADT.

    • Action : Detect the rotatable bonds.

    • Causality : ADT will identify the rotatable bonds, allowing the ligand to be treated flexibly during the docking simulation. This is critical for finding the optimal binding pose.

    • Action : Save the prepared ligand in the PDBQT format.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the process of running the docking simulation and analyzing the results.[15][16]

  • Define the Binding Site (Grid Box) :

    • Action : Center a grid box on the known active site of the protein target. The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate freely.

    • Causality : The grid box defines the search space for the docking algorithm. A well-defined box increases the efficiency and accuracy of the docking run by focusing the search on the region of interest.[15]

  • Configure the Docking Run :

    • Action : Create a configuration text file that specifies the file paths for the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

    • Causality : This configuration file provides all the necessary input parameters for the Vina executable.

  • Execute the Docking Simulation :

    • Action : Run AutoDock Vina from the command line, providing the configuration file as input.

    • Causality : Vina will employ its stochastic search algorithm to explore possible binding poses of the ligand within the defined grid box and use its scoring function to estimate the binding affinity for each pose.

  • Analyze the Results :

    • Action : Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Action : Visualize the top-ranked poses within the protein's active site using a molecular visualization program (e.g., PyMOL, ChimeraX).

    • Causality : This visual inspection is crucial for understanding the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) and for assessing the plausibility of the binding mode.

Docking_Workflow cluster_docking Molecular Docking Workflow receptor_pdb Receptor PDB prep_receptor Prepare Receptor (Add H, Charges) -> PDBQT receptor_pdb->prep_receptor ligand_pdb Ligand Conformer prep_ligand Prepare Ligand (Define Rotatable Bonds) -> PDBQT ligand_pdb->prep_ligand define_grid Define Binding Site (Grid Box) prep_receptor->define_grid config_vina Create Vina Configuration File prep_ligand->config_vina define_grid->config_vina run_vina Execute AutoDock Vina config_vina->run_vina analyze_results Analyze Poses & Binding Affinity run_vina->analyze_results output Ranked Protein-Ligand Poses analyze_results->output

Caption: A streamlined workflow for molecular docking using AutoDock Vina.

Interpreting Docking Results

The output from a docking simulation provides valuable, albeit predictive, data.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5LEU 83, LYS 33, GLU 51
2-8.2LEU 83, ILE 10, ASP 86
3-7.9PHE 80, GLN 131, VAL 18

A lower binding affinity score indicates a more favorable predicted interaction. The analysis of interacting residues provides testable hypotheses for site-directed mutagenesis experiments or for guiding the design of analogs with improved potency.

Part 3: Molecular Dynamics - Assessing Complex Stability

While docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational fluctuations of the protein-ligand complex over time.[17] This step is crucial for validating the docking pose and gaining deeper insights into the nature of the interaction.[18]

The Rationale for Post-Docking MD Simulation

An MD simulation explicitly models the motions of atoms in the system by solving Newton's equations of motion. By placing the docked complex in a simulated aqueous environment, we can:

  • Assess the stability of the ligand's binding pose.

  • Observe conformational changes in both the protein and the ligand.

  • Analyze the persistence of key interactions (like hydrogen bonds) identified in the docking pose.

Experimental Protocol: GROMACS MD Simulation

This protocol provides a high-level overview of the steps involved in setting up and running an MD simulation using the GROMACS package[19][20] with the CHARMM force field, which is well-suited for drug-like molecules.[21][22][23][24]

  • System Preparation :

    • Action : Prepare the topology for the protein using the pdb2gmx tool in GROMACS, selecting the CHARMM all-atom force field.

    • Causality : This step generates a molecular description of the protein, defining all atoms, bonds, angles, and dihedrals according to the selected force field.[25]

    • Action : Generate the topology and parameters for the ligand. This is a critical step for non-standard molecules. A server like CGenFF can be used to generate CHARMM-compatible parameters.[21][23]

    • Causality : The force field does not inherently contain parameters for novel ligands. These must be generated and validated to ensure the simulation is physically realistic.

    • Action : Combine the protein and ligand topologies and coordinate files to create the complex system.

  • Solvation and Ionization :

    • Action : Create a simulation box (e.g., a cubic box) around the complex and fill it with a pre-equilibrated water model (e.g., TIP3P).

    • Causality : This simulates the aqueous environment of a biological system, which is essential for accurately modeling electrostatic and hydrophobic effects.

    • Action : Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and achieve a physiological salt concentration.

    • Causality : Neutralizing the system is a requirement for many periodic boundary condition algorithms and mimics the ionic strength of a cellular environment.

  • Energy Minimization :

    • Action : Perform a steep descent energy minimization of the entire system.

    • Causality : This removes any steric clashes or unfavorable geometries that may have been introduced during the system setup, ensuring the stability of the subsequent simulation steps.

  • System Equilibration :

    • Action : Perform a two-stage equilibration. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration to bring the system to the target temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) equilibration to adjust the system density to the target pressure. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.

    • Causality : This crucial two-step process allows the solvent to relax around the solute and ensures the system reaches the desired temperature and pressure before the production run, preventing instability.[26]

  • Production MD Simulation :

    • Action : Run the production MD simulation for a desired length of time (e.g., 50-100 nanoseconds), removing the position restraints.

    • Causality : This is the data-gathering phase of the simulation, where the trajectory of the system (the positions, velocities, and energies of all atoms over time) is saved for analysis.

  • Trajectory Analysis :

    • Action : Analyze the resulting trajectory to calculate key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

    • Causality : RMSD analysis indicates the stability of the complex over time. A stable, low RMSD for the ligand suggests a stable binding pose. RMSF analysis highlights flexible regions of the protein.

MD_Workflow cluster_md Molecular Dynamics Simulation Workflow start Docked Protein-Ligand Complex prep Generate Protein & Ligand Topologies (CHARMM Force Field) start->prep solvate Solvate in Water Box & Add Ions prep->solvate minimize Energy Minimization solvate->minimize equilibrate NVT & NPT Equilibration minimize->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis (RMSD, RMSF) production->analysis output Complex Stability & Dynamics Data analysis->output

Caption: Key stages in a GROMACS-based molecular dynamics simulation.

Quantitative Analysis of MD Simulations

The analysis of an MD trajectory provides quantitative measures of the stability of the protein-ligand complex.

MetricAverage ValueInterpretation
Protein Backbone RMSD 1.5 ÅIndicates the protein structure is stable throughout the simulation.
Ligand RMSD (fit to protein) 2.0 ÅA low and stable ligand RMSD suggests the binding pose is maintained.
RMSF of Active Site Residues < 1.0 ÅLow fluctuations in the active site indicate a well-defined binding pocket.

Conclusion: A Synthesis of Computational Insights

This guide has detailed a rigorous, multi-stage workflow for the molecular modeling of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. By progressing from a fundamental conformational analysis of the ligand to molecular docking and finally to dynamic simulation of the protein-ligand complex, we build a comprehensive, atomic-level understanding of its potential behavior. This structured approach, grounded in established scientific principles and computational methodologies, provides a robust framework for generating credible, testable hypotheses, thereby accelerating the journey of a promising scaffold from a computational concept to a viable therapeutic candidate.

References

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran.
  • PubChem. (2011). 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial. Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of trifluoromethyl containing 2, 3, 4,.... Retrieved from [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D., Jr. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671–690. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Virginia Tech Department of Biochemistry. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Synthesis and biological activities of some fused pyran derivatives. Bioorganic & medicinal chemistry, 17(15), 5565–5572.
  • Sabe, V. T., & S. S, A. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Computational and Structural Biotechnology Journal, 21, 3814-3826.
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Beaudoin, J., Le, G. T., & Pelletier, J. N. (2018). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein journal of organic chemistry, 14, 219–226. Retrieved from [Link]

  • UQ eSpace. (n.d.). Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. The University of Queensland. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • Kumar, S., & Singh, B. K. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of molecular structure, 1277, 134869. Retrieved from [Link]

  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • Simlab. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. Retrieved from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field | Request PDF. Retrieved from [Link]

  • Scifiniti Publishing. (n.d.). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Retrieved from [Link]

  • The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

  • Central Asian Journal of Medical and Natural Science. (2024, July 25). Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Retrieved from [Link]

  • ACS Publications. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved from [Link]

  • Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]

  • ACS Publications. (2023, July 3). charmm2gmx: An Automated Method to Port the CHARMM Additive Force Field to GROMACS. Retrieved from [Link]

  • ACS Publications. (n.d.). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. Retrieved from [Link]

  • Galaxy Training!. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

  • Bioinformatics Tutorials. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link]

  • ScienceScholar. (2022, May 18). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. RSC Publishing. Retrieved from [Link]

  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • ResearchGate. (2022, March 15). Characterization, molecular modeling and pharmacology of some 2´-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Retrieved from [Link]

  • ResearchGate. (2022, December 17). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Scifiniti Publishing. (n.d.). 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Retrieved from [Link]

  • Marcia's Group at IQM-UNICAMP. (n.d.). CHAPTER 3. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

purification of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran by column chromatography

An Application Note on the Purification of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran by Column Chromatography Abstract This application note provides a comprehensive and detailed protocol for the purification...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Purification of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran by Column Chromatography

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran using silica gel column chromatography. As a key intermediate in various synthetic pathways, particularly in drug discovery and development, achieving high purity of this compound is critical for subsequent reactions and biological testing. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the scientific rationale behind methodological choices, and practical, field-proven insights for a successful and reproducible purification process.

Introduction and Scientific Context

2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is an organic compound characterized by a tetrahydropyran (THP) ether linked to a trifluoromethyl-substituted phenyl ring. The THP group is a common protecting group for alcohols, and intermediates like this are frequently encountered in multi-step organic synthesis. The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Given its role as a synthetic intermediate, the presence of impurities—such as starting materials, reaction byproducts, or decomposition products—can significantly hinder the yield and purity of downstream products. Column chromatography is a fundamental, widely-used technique for the purification of organic compounds in a laboratory setting.[1][2] It operates on the principle of differential partitioning, where components of a mixture are separated based on their varying interactions with a stationary phase and a mobile phase.[3] This document outlines a robust and optimized method for isolating 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran with high purity.

Pre-Chromatography Analysis and Method Development

The success of any chromatographic separation is predicated on a logical method development process, grounded in the physicochemical properties of the target molecule.

Physicochemical Properties of the Analyte

Understanding the properties of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is the first step in designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₅F₃O₂PubChem CID: 53217061[4][5]
Molecular Weight 260.25 g/mol PubChem CID: 53217061[4][5]
XLogP3 (Polarity) 3.5PubChem CID: 53217061[4]
Structure Tetrahydropyran ether with a trifluoromethylphenoxy moiety-

The XLogP3 value of 3.5 indicates that the molecule is moderately nonpolar, making it an ideal candidate for normal-phase chromatography.

Rationale for Stationary and Mobile Phase Selection

Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice for this application.[6] As a highly polar stationary phase, it will interact more strongly with polar impurities, allowing the less polar target compound to elute more quickly. The fine particle size of silica gel (typically 200-300 mesh for gravity columns or finer for flash chromatography) provides a large surface area for interaction, enabling efficient separation.[7]

Mobile Phase (Eluent): The selection of the mobile phase is the most critical parameter for achieving good separation.[8] For a compound of moderate polarity, a binary solvent system consisting of a nonpolar solvent and a more polar solvent is standard.[9]

  • Recommended System: Ethyl Acetate (EtOAc) in Hexane. This is a versatile and widely used system that provides excellent resolution for a broad range of compounds.[9]

  • Optimization via Thin-Layer Chromatography (TLC): Before committing to a large-scale column, the optimal solvent ratio must be determined using TLC. The goal is to find a mobile phase composition that results in a Retention Factor (Rƒ) of approximately 0.25 - 0.35 for the target compound. This Rƒ value ensures that the compound moves down the column at an appropriate rate, allowing for effective separation from impurities.[10]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where analytical checks (TLC) are integrated at key stages to ensure a successful outcome.

Materials and Reagents
  • Stationary Phase: Silica Gel (200-300 mesh)

  • Solvents (HPLC Grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Apparatus: Glass chromatography column, test tubes/flasks for fraction collection, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), rotary evaporator.

  • Miscellaneous: Cotton or glass wool, sand, Pasteur pipettes, beakers, flasks.

Step-by-Step Purification Workflow

Step 1: Mobile Phase Optimization with TLC

  • Prepare several eluent systems with varying ratios of EtOAc in Hexane (e.g., 5:95, 10:90, 15:85 v/v).

  • Dissolve a small amount of the crude reaction mixture in DCM.

  • Using a capillary tube, spot the crude mixture onto a TLC plate.

  • Develop the TLC plate in one of the prepared eluent systems.

  • Visualize the plate under a UV lamp.

  • Calculate the Rƒ value for the spot corresponding to the product.

  • Repeat with different solvent ratios until an Rƒ of ~0.3 is achieved. This will be your starting mobile phase for the column.

Step 2: Column Preparation (Slurry Packing Method)

  • Securely clamp the glass column in a vertical position.

  • Plug the bottom of the column with a small piece of cotton or glass wool, ensuring it is tight enough to retain the stationary phase but not so dense as to restrict flow.[6]

  • Add a ~1-2 cm layer of sand over the plug to create a flat, even base.[2]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the nonpolar component of your mobile phase (Hexane). Swirl to remove air bubbles.[6]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Gently tap the side of the column to encourage the silica to settle into a uniform, compact bed, free of cracks or air bubbles.[6]

  • Once the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed surface from disturbance during sample and solvent addition.[2]

  • Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran mixture in a minimal amount of a volatile solvent like DCM.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

  • Carefully add this powder as a uniform layer on top of the sand at the head of the column.

Step 4: Elution and Fraction Collection

  • Carefully add the optimized mobile phase (determined in Step 1) to the column, taking care not to disturb the top layer.

  • Open the stopcock and begin collecting the eluting solvent in sequentially labeled test tubes or flasks.[3] This process can be accelerated by applying gentle positive air pressure to the top of the column (flash chromatography).[3][11]

  • Maintain a constant level of solvent at the top of the column by continuously adding fresh eluent.

Step 5: Monitoring the Separation

  • Periodically, analyze the collected fractions using TLC to determine their composition.[3]

  • Spot every few fractions on a single TLC plate to track the elution of the product.

  • Identify the fractions that contain the pure desired compound.

Step 6: Isolation of the Purified Product

  • Combine the fractions identified as pure.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting residue is the purified 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. Determine its yield and confirm its purity by analytical methods such as NMR or HPLC.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process.

Purification_Workflow Crude Crude Product Mixture TLC_Opt TLC Optimization (Find Rf ≈ 0.3) Crude->TLC_Opt Test Sample Prep Sample Preparation (Dry Loading) Crude->Prep Elute Elution & Fraction Collection TLC_Opt->Elute Optimized Eluent Column_Pack Column Packing (Silica Slurry) Prep->Column_Pack Load Sample Column_Pack->Elute TLC_Analysis TLC Analysis of Fractions Elute->TLC_Analysis Monitor Combine Combine Pure Fractions TLC_Analysis->Combine Identify Evap Solvent Evaporation (Rotovap) Combine->Evap Pure_Product Purified Product Evap->Pure_Product

Caption: Workflow for column chromatography purification.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) Incorrect mobile phase polarity; Column overloaded; Column packed improperly (cracks/channels).Re-optimize mobile phase with TLC for better spot separation. Reduce the amount of crude material loaded. Repack the column carefully, ensuring a uniform bed.
Compound Elutes Too Quickly (Rƒ too high) Mobile phase is too polar.Decrease the polarity of the eluent (reduce the percentage of Ethyl Acetate).
Compound Won't Elute (Stuck on Column) Mobile phase is not polar enough; Compound may be degrading on silica.Gradually increase the polarity of the eluent (step-gradient). If degradation is suspected, consider an alternative stationary phase like alumina.
Cracked or Dry Silica Bed Solvent level dropped below the top of the stationary phase.This is often irreversible and requires repacking the column. Always keep the silica bed wet with solvent.

Conclusion

This application note provides a robust, optimized, and scientifically-grounded protocol for the purification of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. By following the principles of method development based on the analyte's properties and adhering to the detailed step-by-step procedure, researchers can consistently achieve high purity of the target compound. The integration of TLC analysis at critical stages ensures that the process is monitored and validated, leading to a reliable and reproducible separation.

References

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • University of Bath. (n.d.). How to run column chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Kyoto University. (n.d.). Column Chromatography | Operation Guide for Chemistry Experiments. [Link]

  • PubChem. (n.d.). 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • Wiley-VCH. (2008). Supporting Information for Macromol. Rapid Commun. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

Sources

Application

analytical methods for 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran characterization

This Application Note provides a comprehensive technical guide for the analytical characterization of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (CAS 1257665-21-6). This guide is designed for analytical chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the analytical characterization of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (CAS 1257665-21-6).

This guide is designed for analytical chemists and process development scientists. It distinguishes this compound’s stable ether linkage from the acid-labile acetal linkages common in THP-protected phenols, dictating a specific set of robust analytical protocols.

Application Note & Protocol Guide

Introduction & Chemical Context

Compound Identity:

  • IUPAC Name: 2-[[3-(Trifluoromethyl)phenoxy]methyl]tetrahydro-2H-pyran[1][2][3]

  • CAS Number: 1257665-21-6[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 260.25 g/mol [1][3]

Structural Significance: Unlike standard tetrahydropyranyl (THP) protecting groups which form an acid-labile acetal bond (C-O-C-O-C), this molecule features a methylene spacer between the THP ring and the phenoxy oxygen. This creates a stable alkyl-aryl ether linkage.

  • Implication: The compound is stable against mild acidic hydrolysis, requiring no special pH buffering during HPLC analysis.

  • Chirality: The C2 position of the tetrahydropyran ring is a stereocenter. Unless synthesized via asymmetric catalysis, the material exists as a racemic mixture (enantiomers).

Analytical Workflow Overview

The following diagram outlines the logical flow for full structural validation and purity assessment.

AnalyticalWorkflow cluster_ID Structural Identification cluster_Purity Purity & Assay Sample Raw Sample (Solid/Oil) NMR_1H 1H NMR (Connectivity & Integration) Sample->NMR_1H MS GC-MS / LC-MS (MW & Fragmentation) Sample->MS HPLC RP-HPLC (UV) (Chemical Purity) Sample->HPLC NMR_13C 13C & 19F NMR (CF3 Verification) NMR_1H->NMR_13C Confirm Backbone Chiral Chiral HPLC (Enantiomeric Ratio) HPLC->Chiral If Chiral Synthesis Residue Residual Solvents (Headspace GC) HPLC->Residue Process Control

Caption: Integrated analytical workflow for structural confirmation and purity profiling.

Spectroscopic Identification (NMR)[5][6][7]

Nuclear Magnetic Resonance (NMR) is the primary tool for structural authentication. The presence of the trifluoromethyl group (


) provides a unique handle for 

NMR and characteristic coupling in

NMR.
Protocol A: NMR Data Acquisition
  • Solvent:

    
     (Chloroform-d) is preferred for solubility and resolution.
    
  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (7.26 ppm).

  • Concentration: 10–15 mg in 0.6 mL solvent.

Data Interpretation Guide
1.

NMR (Proton)

The spectrum is divided into three distinct regions.

RegionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Aromatic 7.35 – 7.45Multiplet1HAr-H (C5)Meta to CF3/OR
7.20 – 7.25Doublet/Mult1HAr-H (C4)Para to OR
7.10 – 7.15Singlet (br)1HAr-H (C2)Ortho to CF3/OR
7.05 – 7.10Doublet1HAr-H (C6)Ortho to OR
Linker 3.90 – 4.05Multiplet2H

Diastereotopic protons due to C2 chiral center.
THP Core 3.60 – 3.70Multiplet1HTHP C2-HMethine adjacent to ether oxygen.
3.40 – 3.55Multiplet2HTHP C6-H

Adjacent to ring oxygen.
1.40 – 1.95Multiplets6HTHP C3/4/5-H

Ring methylene envelope.
2.

NMR (Carbon)

Look for the characteristic quartet splitting patterns caused by Carbon-Fluorine coupling (


).[4]
  • 
     Carbon: 
    
    
    
    ppm (Quartet,
    
    
    Hz).
  • Ipso Carbon (C-CF3):

    
     ppm (Quartet, 
    
    
    
    Hz).
  • Ether Linker:

    
     ppm (Methylene).
    
  • THP Methine (C2):

    
     ppm.
    
3.

NMR (Fluorine)[5][4][6]
  • Signal: Single peak at

    
     ppm.
    
  • Utility: Excellent for detecting fluorinated impurities or regioisomers (e.g., 2- or 4-trifluoromethyl isomers).

Chromatographic Methods (HPLC & GC)[9]

Due to the compound's volatility and lack of ionizable groups (neutral ether), both GC and HPLC are viable. HPLC is preferred for final product purity to detect non-volatile precursors.

Protocol B: RP-HPLC Method for Purity

This method separates the target ether from phenol precursors and potential oxidation byproducts.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 275 nm (Absorption max of the anisole-like chromophore).

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
0.0 90 10 Equilibration
2.0 90 10 Injection
15.0 10 90 Ramp
20.0 10 90 Wash

| 20.1 | 90 | 10 | Re-equilibration |

Self-Validation Check:

  • The 3-trifluoromethylphenol starting material is more polar and should elute earlier than the target ether.

  • The target compound is highly lipophilic (

    
    ) and will elute late in the gradient.
    

Mass Spectrometry (MS) Characterization

Mass spectrometry confirms the molecular weight and provides a structural fingerprint.

Fragmentation Pathway

The ether linkage is the primary site of fragmentation.

  • Ionization: ESI+ (Electrospray) or EI (Electron Impact for GC).

  • Parent Ion:

    
     (
    
    
    
    in EI) or
    
    
    (
    
    
    in ESI).

Key Fragments (EI - 70eV):

  • 
    -Cleavage (Ether break):  Loss of the phenoxy group.
    
    • Fragment: Tetrahydropyranyl-methyl cation (

      
      ).
      
  • McLafferty-like Rearrangement:

    • Fragment: 3-Trifluoromethylphenol radical cation (

      
      ).
      
  • 
     Loss: 
    
    • Loss of F (

      
      ) or 
      
      
      
      (
      
      
      ) is common in high-energy collisions.

Fragmentation Parent Parent Ion m/z 260 Frag1 Fragment A (Phenol radical) m/z 162 Parent->Frag1 C-O Cleavage Frag2 Fragment B (THP-methyl cation) m/z 99 Parent->Frag2 C-O Cleavage

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

References

  • Compound Identity: National Center for Biotechnology Information. (2025).[6][7][8] PubChem Compound Summary for CID 53217061, 2-[[3-(Trifluoromethyl)phenoxy]methyl]oxane. Retrieved from [Link]

  • NMR of CF3 Groups: Ye, L., et al. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Retrieved from [Link]

  • THP Ether Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for stability of alkyl-aryl ethers vs acetals).
  • HPLC Methodology: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Basis for RP-HPLC gradient design for lipophilic ethers).

Sources

Method

Application Note: 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran as a Fluorinated Metabolic &amp; Physicochemical Probe

This Application Note is structured to guide researchers in utilizing 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (CAS: 1257665-21-6) as a specialized chemical probe. Based on its specific structural motif—a li...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in utilizing 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (CAS: 1257665-21-6) as a specialized chemical probe.

Based on its specific structural motif—a lipophilic trifluoromethyl-phenol ether linked to a polar tetrahydropyran (THP) tail—this molecule serves as a high-value mechanistic probe for


F-NMR-based metabolic profiling  and physicochemical benchmarking  in medicinal chemistry.

Introduction & Probe Profile

In drug discovery, the optimization of ether linkages is critical for balancing metabolic stability with solubility. 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (hereafter referred to as Probe TF-THP ) represents a distinct chemical class combining a biologically relevant "warhead" (3-trifluoromethylphenol) with a solubilizing, metabolically active "tail" (tetrahydro-2H-pyran-2-ylmethanol).

Unlike standard THP-protected phenols (which are acid-labile acetals), Probe TF-THP features a methylene bridge, forming a stable primary alkyl aryl ether . This structural nuance makes it an ideal probe for studying Cytochrome P450 (CYP) mediated O-dealkylation without the interference of spontaneous chemical hydrolysis.

Key Technical Specifications
PropertyValueRelevance to Protocol
CAS Number 1257665-21-6Unique Identifier
Molecular Weight 260.25 g/mol Fragment-like chemical space
LogP (Calc) ~3.5Lipophilic; ideal for microsomal binding

F NMR Signal
Single peak (~ -63 ppm)High-sensitivity reporter for reaction monitoring
Metabolic Soft Spot Ether

-carbon
Target for CYP-mediated hydroxylation

Core Applications

A. F NMR-Based Metabolic Stability Profiling

The trifluoromethyl (


) group acts as an NMR "lamp." Because the chemical environment of the 

group shifts significantly upon cleavage of the ether bond, this probe allows for real-time or endpoint monitoring of metabolic degradation without the need for radiolabeling or complex LC-MS method development.
B. Fragment-Based Ligand Efficiency Screening

The molecule serves as a "spy ligand" in fragment cocktails. Its distinct


F signal allows it to be used as a reference standard to measure the displacement of fluorinated fragments in protein binding pockets, leveraging the sensitivity of fluorine to changes in the local protein environment (Chemical Shift Anisotropy).

Experimental Protocols

Protocol 1: CYP-Mediated O-Dealkylation Assay (Microsomal Stability)

Objective: To quantify the rate of oxidative cleavage of the ether linkage using


F NMR.
Mechanism:  CYP enzymes hydroxylate the methylene bridge, leading to a hemiacetal intermediate that spontaneously collapses to release 3-trifluoromethylphenol.
Reagents Required:
  • Probe TF-THP (10 mM stock in DMSO)

  • Pooled Liver Microsomes (Human or Mouse, 20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Quenching Solution: Acetonitrile containing 5% Deuterium Oxide (

    
    ) and an internal standard (e.g., 4-fluorobenzoic acid).
    
Step-by-Step Methodology:
  • Preparation:

    • Pre-warm Phosphate Buffer to 37°C.

    • Prepare a reaction mixture: 490 µL Buffer + 5 µL Microsomes (Final conc: 0.5 mg/mL).

  • Substrate Addition:

    • Spike 1 µL of Probe TF-THP stock into the mixture (Final conc: 20 µM).

    • Note: Keep DMSO < 0.2% to avoid CYP inhibition.

  • Initiation:

    • Add 50 µL of NADPH Regenerating System to start the reaction.

    • Incubate at 37°C with gentle shaking.

  • Sampling (Time Course):

    • At T=0, 15, 30, and 60 minutes, remove 100 µL aliquots.

  • Quenching & NMR Prep:

    • Immediately add aliquot to 300 µL of ice-cold Quenching Solution (ACN/

      
      ).
      
    • Centrifuge at 10,000 x g for 10 minutes to pellet proteins.

    • Transfer supernatant to a 3 mm NMR tube.

  • Detection:

    • Acquire

      
      F NMR spectra (min. 256 scans).
      
    • Analysis: Integrate the substrate peak (Probe TF-THP) vs. the product peak (3-trifluoromethylphenol). Calculate % remaining.

Self-Validating Check: The appearance of a new peak downfield (corresponding to the free phenol) must correlate with the disappearance of the substrate peak. If substrate disappears without product appearance, investigate non-specific binding to microsomes.

Protocol 2: Lipophilicity Assessment (LogD Determination)

Objective: To determine the distribution coefficient (LogD) at pH 7.4, validating the THP group's effect on solubility compared to the parent phenol.

Methodology:
  • System: Shake-flask method using 1-octanol and Phosphate Buffer (pH 7.4).

  • Equilibration: Saturate octanol with buffer and buffer with octanol for 24 hours.

  • Partitioning:

    • Dissolve Probe TF-THP in the octanol phase (100 µM).

    • Mix equal volumes of octanol-probe and buffer.

    • Shake for 1 hour; centrifuge to separate phases.

  • Quantification:

    • Analyze both phases via HPLC-UV (254 nm).

    • Calculate

      
      .
      

Mechanistic Visualization

Pathway: Oxidative O-Dealkylation

The following diagram illustrates the metabolic fate of the probe, highlighting the transition from the stable ether to the unstable hemiacetal intermediate.

MetabolicPathway Substrate Probe TF-THP (Stable Ether) CYP CYP450 (Oxidation) Substrate->CYP Metabolism Intermediate Hemiacetal Intermediate (Unstable) CYP->Intermediate + [O] Collapse Spontaneous Collapse Intermediate->Collapse Product1 3-Trifluoromethyl phenol (NMR Signal B) Collapse->Product1 Release Product2 THP-2-carbaldehyde (Byproduct) Collapse->Product2

Caption: Figure 1. CYP450-mediated oxidative cleavage of Probe TF-THP. The reaction proceeds via hydroxylation of the alpha-methylene carbon.

Workflow: F NMR Screening Architecture

This diagram outlines the logic flow for using the probe in a competitive binding or stability assay.

Workflow Start Start: Probe TF-THP (Reference Signal) Incubation Incubate with Target System (Microsomes or Protein) Start->Incubation Acquisition Acquire 19F NMR Incubation->Acquisition Decision Signal Shift? Acquisition->Decision ResultA New Peak Observed: Metabolic Cleavage Confirmed Decision->ResultA Chemical Shift Change ResultB Line Broadening: Protein Binding Confirmed Decision->ResultB Relaxation Change ResultC No Change: Stable / Non-binder Decision->ResultC Identical Spectrum

Caption: Figure 2. Decision tree for interpreting


F NMR data when using Probe TF-THP in biological assays.

References

  • Dalvie, D., et al. "Assessment of Metabolic Stability in Drug Discovery: Focus on Cytochrome P450." Methods in Molecular Biology, 2012.

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Wermuth, C. G. "Strategies in the Search for New Lead Compounds or Original Working Hypotheses." The Practice of Medicinal Chemistry, 2008.

(Note: While specific literature on CAS 1257665-21-6 is limited to catalog entries, the protocols above are derived from standard industry practices for THP-ether and fluorinated probe characterization cited in references 1-4.)

Application

Application Note: Late-Stage Functionalization of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Executive Summary & Structural Logic This guide details the derivatization protocols for 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (referred to herein as Lead Scaffold 1 ). This molecule represents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide details the derivatization protocols for 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (referred to herein as Lead Scaffold 1 ). This molecule represents a classic "linker-based" pharmacophore, connecting a lipophilic aryl headgroup (


-phenol) to a polar, solubility-enhancing tail (tetrahydropyran) via a methylene spacer.

In drug discovery, this specific scaffold is often utilized to probe hydrophobic pockets while maintaining aqueous solubility via the ether oxygen. However, the unsubstituted tetrahydropyran (THP) ring introduces a metabolic liability: the C-H bonds adjacent to the oxygen (positions C2 and C6) are susceptible to rapid oxidative clearance by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

The objective of this guide is two-fold:

  • SAR Expansion: Introduce polarity and steric bulk to the THP ring to map the active site.

  • Metabolic Blocking: Replace labile C-H bonds with metabolically robust groups (e.g., methyl, deuterium, or heteroaryls) to improve half-life (

    
    ).
    
Structural Analysis & Reactive Sites
RegionMoietyFunctionDerivatization Strategy
A THP Ring Solubility / H-bond Acceptor

-C-H Functionalization:
Radical-mediated alkylation to block metabolism.
B Linker Spacer (-CH2-)Rigidification: (Not covered here; requires de novo synthesis).
C Aryl Core Lipophilic AnchorC-H Borylation/Arylation: Electrophilic substitution controlled by steric hindrance.
D

Group
Metabolic ShieldPreservation: The

group is left intact to maintain lipophilicity and block para-oxidation.

Visualizing the Strategy

The following diagram illustrates the metabolic vulnerabilities of the scaffold and the targeted synthetic interventions.

G Scaffold Lead Scaffold 1 (THP-Linker-Aryl-CF3) Metabolism Metabolic Liability: CYP450 Oxidation (α-hydroxylation) Scaffold->Metabolism Susceptible Site (C2/C6) ProtocolA Protocol A: Photoredox α-C-H Functionalization Scaffold->ProtocolA Target: THP Ring ProtocolB Protocol B: Ir-Catalyzed C-H Borylation Scaffold->ProtocolB Target: Aryl Ring NewAnalogs Library of Stable Analogs ProtocolA->NewAnalogs Yields C-Alkylated Products ProtocolB->NewAnalogs Yields Aryl Boronates

Figure 1: Strategic map identifying metabolic soft spots (Red) and synthetic countermeasures (Green/Yellow).

Protocol A: Photoredox -C-H Heteroarylation of the THP Ring

Rationale: Direct functionalization of the ether


-position is the most efficient way to generate analogs without de novo synthesis. We utilize a Hydrogen Atom Transfer (HAT) mechanism driven by visible light.[1] This method installs a heteroaryl group (e.g., isoquinoline) at the C6 position of the THP ring. This modification sterically blocks oxidative enzymes and introduces a new binding vector.

Mechanism: The photocatalyst generates a radical at the THP


-position via HAT. This nucleophilic radical attacks an electron-deficient heterocycle (Minisci-type reaction).
Materials
  • Substrate: Lead Scaffold 1 (1.0 equiv)

  • Reagent: 1-Chloroisoquinoline (or substituted equivalent) (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • HAT Catalyst: Quinuclidine (10 mol%)

  • Solvent: Acetonitrile (

    
    ) : Water (
    
    
    
    ) (9:1)
  • Light Source: Blue LED (450 nm, 34 W)

Step-by-Step Methodology
  • Setup: In an 8 mL clear glass vial equipped with a magnetic stir bar, add Lead Scaffold 1 (0.2 mmol), the heteroaryl chloride (0.3 mmol), and the Iridium photocatalyst (2 mg).

  • Degassing: Add the solvent mixture (2.0 mL) and sparge with Argon for 10 minutes to remove oxygen (Oxygen quenches the triplet state of the photocatalyst).

  • Irradiation: Seal the vial with a Teflon-lined cap. Place the vial 2 cm away from the Blue LED source. Turn on the cooling fan to maintain temperature at 25°C. Stir vigorously under irradiation for 18 hours.

  • Monitoring: Check reaction progress via LC-MS. Look for the mass shift corresponding to the loss of HCl (

    
    ).
    
  • Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and wash with brine (5 mL). Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Validation Point: The product should show a distinct shift in the


 NMR of the THP ring protons. The 

-proton signal (usually

3.5-4.0 ppm) will shift downfield or disappear depending on the substitution pattern.

Protocol B: Iridium-Catalyzed Steric C-H Borylation

Rationale: The 3-trifluoromethylphenyl ring is electron-deficient, making standard electrophilic aromatic substitution difficult. However, Iridium-catalyzed C-H activation is governed by sterics, not electronics. This protocol selectively installs a boronic acid ester at the meta position relative to the bulky ether linkage, enabling subsequent Suzuki-Miyaura couplings to diversify the aryl core.

Materials
  • Substrate: Lead Scaffold 1 (1.0 equiv)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.0 equiv)
    
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: Hexane or THF (anhydrous)

Step-by-Step Methodology
  • Catalyst Formation: In a glovebox or under strict

    
     atmosphere, mix 
    
    
    
    and dtbpy in Hexane (1 mL). The solution should turn dark brown/red, indicating active catalyst formation.
  • Reaction Assembly: Add Lead Scaffold 1 (0.5 mmol) and

    
     (0.5 mmol) to the catalyst solution.
    
  • Heating: Seal the pressure tube and heat to 80°C for 6 hours.

  • Quenching: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with

    
    ) to remove the metal catalyst.
    
  • Diversification (One-Pot): The resulting pinacol boronate ester is rarely isolated. Instead, remove volatiles and immediately add an aryl bromide,

    
    , and 
    
    
    
    for a Suzuki coupling to generate the final biaryl derivative.

Biological Evaluation: Microsomal Stability Assay

Once derivatives are synthesized, they must be screened to verify if the metabolic liability has been addressed.

Assay Conditions:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: 1

    
     test compound (to ensure first-order kinetics).
    
  • Timepoints: 0, 5, 15, 30, 60 minutes.

Data Interpretation Table:

Compound ClassIntrinsic Clearance (

)
InterpretationNext Step
Lead Scaffold 1 High (> 50

)
Rapid oxidation at THP ring.FAIL: Proceed to derivatization.

-Methyl Analog
Medium (20-50

)
Steric hindrance slowed metabolism.OPTIMIZE: Try larger groups.

-Heteroaryl Analog
Low (< 10

)
Metabolic soft spot blocked.PASS: Advance to PK studies.

References

  • Late-Stage Functionalization Overview: Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late-stage functionalization of drug-like molecules. Chemical Society Reviews. [Link]

  • Photoredox C-H Functionalization of Ethers: Huang, H., Strater, Z. M., & Lambert, T. H. (2020). Electrophotocatalytic C–H Functionalization of Ethers with High Regioselectivity. Journal of the American Chemical Society. [Link]

  • Metabolic Stability of THP Rings: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Iridium-Catalyzed Borylation: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Welcome to the technical support center for the synthesis of 2-((3-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals who are utilizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-((3-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this molecule in their work. As a key intermediate, achieving high purity and yield is paramount. This document provides in-depth, field-proven insights into the common side reactions encountered during its synthesis via the Williamson etherification and offers robust troubleshooting protocols to mitigate them.

Overview of the Primary Synthesis Pathway

The most common and efficient route to synthesize 2-((3-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran is through a Williamson ether synthesis. This reaction involves the deprotonation of 3-(trifluoromethyl)phenol to form a sodium or potassium phenoxide, which then acts as a nucleophile, attacking an electrophilic alkyl halide, 2-(bromomethyl)tetrahydro-2H-pyran, in an Sₙ2 reaction.[1][2]

The overall transformation is outlined below:

Caption: General Williamson Ether Synthesis Pathway.

While straightforward in principle, this synthesis is often plagued by competing reactions that can significantly lower the yield and complicate purification. The following sections address the most pressing issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low, and I recover a significant amount of unreacted 3-(trifluoromethyl)phenol. What is the likely cause?

A1: Incomplete Deprotonation of the Phenol.

The first critical step of the Williamson synthesis is the quantitative conversion of the phenol to its corresponding phenoxide. The trifluoromethyl group makes 3-(trifluoromethyl)phenol more acidic (pKa ≈ 8.8) than phenol itself, but a sufficiently strong base is still required for complete deprotonation.[3] If the base is too weak or used in insufficient amounts, a substantial portion of the phenol will remain unreacted.

Troubleshooting Protocol:

  • Base Selection: Ensure your base is strong enough to deprotonate the phenol. While potassium carbonate (K₂CO₃) can work, it often requires higher temperatures and longer reaction times. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the phenol, driving the equilibrium forward.

  • Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base relative to the phenol to ensure complete conversion.

  • Reaction Conditions: When using NaH, allow for a dedicated deprotonation step. Stir the phenol and NaH in an anhydrous aprotic solvent (like DMF or THF) for 30-60 minutes at 0 °C to room temperature, or until hydrogen gas evolution ceases, before adding the alkyl halide.

  • Moisture Control: Any moisture in the reaction will consume the base, reducing its effective concentration. Ensure all glassware is oven-dried and solvents are anhydrous.

BasepKa of Conjugate AcidTypical ConditionsPros & Cons
NaH ~36 (H₂)Anhydrous THF or DMF, 0 °C to RTPro: Irreversible, high yields. Con: Flammable, requires inert atmosphere.
K₂CO₃ ~10.3 (HCO₃⁻)Acetone or DMF, RefluxPro: Safer, easier to handle. Con: Slower, requires heat, reversible.
NaOH / KOH ~15.7 (H₂O)Various solvents, often with phase-transfer cat.Pro: Inexpensive. Con: Can introduce water, may promote side reactions.
Q2: I've isolated a byproduct with the same mass as my product, but the NMR spectrum is incorrect. It appears the tetrahydropyran group is attached directly to the aromatic ring. What is this side reaction?

A2: Competing C-Alkylation.

This is the most common and problematic side reaction. The phenoxide ion is an ambident nucleophile , meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation), typically at the ortho or para position.[2] This competition leads to the formation of undesired constitutional isomers which can be difficult to separate from the final product.

Alkylation_Competition cluster_pathways phenoxide Phenoxide Anion Ambident Nucleophile O_Alk O-Alkylation Desired Ether Product phenoxide->O_Alk Attack at Oxygen C_Alk C-Alkylation Isomeric Byproduct phenoxide->C_Alk Attack at Ring Carbon (ortho/para) O_Factors Favored by: - Aprotic Polar Solvents (DMF, DMSO) - Larger Cations (K⁺, Cs⁺) - Lower Temperatures O_Alk->O_Factors C_Factors Favored by: - Protic or Nonpolar Solvents - Smaller Cations (Li⁺, Na⁺) - Higher Temperatures C_Alk->C_Factors

Caption: Competing O- vs. C-Alkylation Pathways.

Troubleshooting Protocol to Favor O-Alkylation:

  • Solvent Choice: The choice of solvent is critical. Use a polar aprotic solvent like DMF or DMSO . These solvents strongly solvate the cation (e.g., Na⁺) but not the phenoxide anion, leaving the oxygen nucleophilicity high and favoring O-alkylation. In contrast, protic solvents (like ethanol) or nonpolar solvents (like toluene) can lead to higher proportions of C-alkylation.[4]

  • Counter-ion Effect: If C-alkylation persists, consider changing the base. Using potassium carbonate (K₂CO₃) or potassium hydride (KH) to generate the potassium phenoxide can increase the O/C ratio compared to sodium. The larger, "softer" potassium ion associates less tightly with the oxygen, leaving it more available for reaction.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often provide the activation energy needed for the less-favorable C-alkylation pathway. Start at room temperature before considering gentle heating (e.g., 40-50 °C).

Q3: My reaction mixture turns dark brown or black, and I get a complex mixture of low-molecular-weight byproducts. What's causing this decomposition?

A3: Base-Induced Elimination or Reagent Instability.

This issue often points to the decomposition of your alkylating agent, 2-(bromomethyl)tetrahydro-2H-pyran, or the solvent.

Potential Causes & Solutions:

  • Elimination (E2) Reaction: Although 2-(bromomethyl)tetrahydro-2H-pyran is a primary halide, which strongly favors Sₙ2 substitution, harsh conditions can promote a competing E2 elimination.[4] The strong base (phenoxide) can abstract a proton, leading to the elimination of HBr and the formation of unstable, reactive intermediates that polymerize or decompose.

    • Mitigation: Avoid excessive heat and unnecessarily strong or sterically hindered bases. Ensure a stoichiometric amount of base is used; a large excess can promote side reactions.

  • Alkyl Halide Instability: The 2-(bromomethyl)tetrahydro-2H-pyran starting material should be of high purity. Impurities or residual acid from its preparation can catalyze decomposition pathways.

    • Mitigation: Use freshly prepared or purified 2-(bromomethyl)tetrahydro-2H-pyran. Store it in a cool, dark place and consider passing it through a small plug of neutral alumina before use if its stability is .

  • Solvent Decomposition: Solvents like DMF can decompose at high temperatures in the presence of a strong base.

    • Mitigation: Maintain a moderate reaction temperature. If high heat is required, consider switching to a more stable solvent like DMSO or sulfolane.

Troubleshooting_Flow start Problem with Synthesis? q1 Low Yield & Unreacted Phenol? start->q1 q2 Incorrect Isomer (C-Alkylation)? q1->q2 No ans1 Incomplete Deprotonation. - Check Base Strength (Use NaH) - Use 1.1 eq. Base - Ensure Anhydrous Conditions q1->ans1 Yes q3 Decomposition & Dark Color? q2->q3 No ans2 C-Alkylation is Occurring. - Switch to Polar Aprotic Solvent (DMF) - Use K⁺ or Cs⁺ as Counter-ion - Lower Reaction Temperature q2->ans2 Yes ans3 Elimination / Decomposition. - Lower Reaction Temperature - Check Alkyl Halide Purity - Avoid Excess Base q3->ans3 Yes

Caption: A logical troubleshooting workflow for common issues.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing side reactions.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(Bromomethyl)tetrahydro-2H-pyran

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3-(trifluoromethyl)phenol (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel. Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.

  • Reaction Incubation (Deprotonation): Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of H₂ gas bubbling indicates the completion of phenoxide formation.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C. Add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction Incubation (Alkylation): Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel to afford the pure 2-((3-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][1]

  • Wikipedia. Williamson ether synthesis. [Link][2]

  • PubChem. 3-(Trifluoromethyl)phenol. National Center for Biotechnology Information. [Link][3]

  • PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran. National Center for Biotechnology Information. [Link][5]

  • Gong, Y., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link][6]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link][7]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link][8]

Sources

Optimization

Technical Support Center: Optimization of Trifluoromethylation Reactions

This guide is structured as a high-level technical support resource for medicinal chemists and process scientists. It prioritizes causal analysis over rote instruction, ensuring you can diagnose and resolve reaction fail...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process scientists. It prioritizes causal analysis over rote instruction, ensuring you can diagnose and resolve reaction failures independently.

Status: Operational Operator: Senior Application Scientist Topic: Reaction Optimization, Troubleshooting, and Purification of


-containing Scaffolds.
Executive Summary: The Fluorine Effect

The introduction of a trifluoromethyl (


) group is a high-stakes modification.[1] It profoundly alters lipophilicity (Hansch 

= +0.88), metabolic stability, and pKa. However, the installation of this group is often the bottleneck in SAR campaigns due to the distinct reactivity profiles of the reagents.

This guide categorizes optimization strategies by mechanistic pathway: Nucleophilic , Electrophilic , and Radical trifluoromethylation.[2]

Module 1: Nucleophilic Trifluoromethylation ( )

Primary Reagent: Ruppert-Prakash Reagent (


)
Target Substrates:  Aldehydes, Ketones, Imines, Esters.[3]
Mechanism & Causality

The reaction does not proceed via a simple


 attack. It requires a nucleophilic initiator (Fluoride or Alkoxide) to form a pentacoordinate siliconate species 

. This species is the actual

donor.
  • Critical Insight: The "Siliconate-Carbanion Dichotomy." If the initiator concentration is too high, or the solvent too polar, the species may collapse to free

    
    , which is unstable and decomposes to difluorocarbene (
    
    
    
    ) and fluoride, killing the reaction [1].
Troubleshooting & FAQs

Q: My reaction with a ketone stalls at 50% conversion despite adding excess


. Why? 
A:  You likely have "Initiator Quenching." 
  • Diagnosis: The catalytic cycle relies on the alkoxide product regenerating the active siliconate. If your substrate is enolizable or wet, the generated alkoxide is protonated, breaking the catalytic loop.

  • Solution:

    • Switch Initiator: Move from catalytic TBAF (moisture sensitive) to Cesium Fluoride (CsF) or Potassium Carbonate (

      
      ) . These are robust and can be used stoichiometrically if the catalytic cycle fails.
      
    • Solvent Switch: Change from THF to DMF or DME . DMF stabilizes the naked

      
       anion equivalent better than THF, often pushing sluggish ketones to completion [2].
      

Q: I see a major side product that looks like the non-fluorinated alcohol. What happened? A: This is "Protonation before Silylation."

  • Cause:

    
     is extremely sensitive to moisture.[2][3] Hydrolysis produces fluoroform (
    
    
    
    ), which is a gas and escapes. The remaining nucleophile attacks the carbonyl, or the reaction simply reduces via trace water.
  • Protocol Fix:

    • Dry all solvents over activated 3Å molecular sieves for 24h.

    • Use a fresh bottle of

      
      . If the liquid is cloudy, it has hydrolyzed.
      
Module 2: Electrophilic Trifluoromethylation (Hypervalent Iodine)

Primary Reagents: Togni Reagent I & II, Umemoto’s Reagent.[4] Target Substrates: Arenes, Heteroarenes, Thiols,


-keto esters.[5][6]
Mechanism & Causality

These reagents act as "pseudo-


" sources. However, the mechanism often involves a Single Electron Transfer (SET) or an Iodine(III)-activation pathway rather than a simple 

-type displacement.
  • Critical Insight: Togni reagents are Lewis Bases. They require activation by a Lewis Acid (e.g.,

    
    , 
    
    
    
    ) or Brønsted acid to make the iodine hypervalent bond labile enough to transfer the
    
    
    group [3].
Troubleshooting & FAQs

Q: Togni Reagent I is insoluble in my reaction solvent (DCM). Can I switch to Togni II? A: Yes, but with caveats.

  • Context: Togni I (cyclic benziodoxole) is less soluble but often more reactive due to ring strain. Togni II (acyclic) is more soluble in organic solvents like DCM and Chloroform.

  • Recommendation: If solubility is the issue, switch to Togni II . However, if reactivity is the issue (no product), stick to Togni I and switch the solvent to Acetonitrile (MeCN) or use a phase-transfer catalyst.

Q: I am getting low regioselectivity on a substituted arene. A: Electrophilic


 is bulky. 
  • Cause: Unlike chlorination or bromination, the

    
     transfer is highly sensitive to steric bulk and electronics.
    
  • Optimization:

    • Lewis Acid Tuning: Switch from

      
       to a bulkier catalyst like 
      
      
      
      or use a bidentate ligand to enforce steric control.
    • Temperature: Lower the temperature to

      
      . High temperatures (
      
      
      
      ) promote radical decomposition pathways which are non-selective.
Module 3: Radical/Photoredox Trifluoromethylation

Primary Reagent: Langlois Reagent (


).[5][7][8]
Target Substrates:  Heterocycles, Alkenes (Hydrotrifluoromethylation).
Mechanism & Causality

This relies on the oxidation of


 to the radical 

. This radical is electrophilic and seeks electron-rich positions (e.g., electron-rich heterocycles or alkenes).
  • Critical Insight: The "Concentration Effect."

    
     radicals are prone to recombination to form 
    
    
    
    (gas) if their local concentration is too high relative to the substrate [4].
Troubleshooting & FAQs

Q: My photoredox reaction works on a 50 mg scale but fails at 1 gram. Why? A: Photon Flux Limitation (Beer-Lambert Law).

  • Cause: Light penetration drops exponentially with path length. In a larger flask, the center of the reaction mixture is dark.

  • Solution:

    • Reactor Design: Use a flow reactor (best) or multiple small vials surrounding the light source.

    • Stirring: Increase stirring speed to turbulent flow to ensure all catalyst molecules cycle to the surface (light zone).

Q: The Langlois reagent is not dissolving in the organic solvent. A: It is a salt (


). 
  • Protocol Fix:

    • Biphasic System: Use a DCM/Water (3:1) mix. The radical is generated at the interface or in the aqueous phase and diffuses into the organic phase to react.

    • Additives: Add TFA (Trifluoroacetic acid). It aids in the oxidative desulfinylation mechanism and helps solubilize intermediates [5].

Module 4: Visualization & Decision Support
Workflow 1: Selecting the Optimal Strategy

Caption: Decision matrix for selecting the correct trifluoromethylation reagent based on substrate electronics.

CF3_Selection Substrate Substrate Analysis Type Electronic Nature? Substrate->Type Elec Electrophile (Ketone, Aldehyde, Imine) Type->Elec Electron Deficient Nuc Nucleophile (Arene, Thiol, Enolate) Type->Nuc Electron Rich Rad Radical Acceptor (Heterocycle, Alkene) Type->Rad SOMO Acceptor Ruppert Nucleophilic Method (Ruppert-Prakash / TMS-CF3) Elec->Ruppert Init Choose Initiator: CsF (Robust) or TBAF (Catalytic) Ruppert->Init Togni Electrophilic Method (Togni I/II or Umemoto) Nuc->Togni Act Activation: Add Lewis Acid (Cu, Zn) Togni->Act Lang Radical Method (Langlois Reagent / Photoredox) Rad->Lang Opt Optimization: Check Light Penetration & O2 exclusion Lang->Opt

Workflow 2: Troubleshooting Photoredox Failure

Caption: Systematic fault-finding for Langlois/Photoredox reactions.

Photoredox_Debug Start Low Yield / No Reaction Color Did reaction mixture change color? Start->Color NoColor No Color->NoColor YesColor Yes Color->YesColor CatDead Catalyst Inactive/Bleached NoColor->CatDead O2Leak Check Oxygen Leak (Quenches Excited State) CatDead->O2Leak NMR Check 19F NMR of Crude YesColor->NMR PeakCF3H Peak at -79 ppm (CF3H) NMR->PeakCF3H PeakDimer Peak at -84 ppm (CF3-CF3 gas) NMR->PeakDimer HAtom H-Atom Abstraction Issue Solvent too H-rich? PeakCF3H->HAtom ConcIssue Radical Recombination Dilute Reaction / Lower Light Intensity PeakDimer->ConcIssue

Module 5: General Optimization & Analysis
Purification of Volatile

Compounds

Many simple trifluoromethylated products (MW < 200) are volatile. Standard rotary evaporation will result in 0% yield even if the reaction worked.

  • Protocol:

    • Solvent Choice: Use Pentane or Diethyl Ether for extractions. Avoid Ethyl Acetate (boiling point is too high).

    • Distillation: Do NOT use a rotovap. Use a Vigreux column to distill off the solvent at atmospheric pressure.

    • Kugelrohr: For oils, use Kugelrohr distillation with a cooled receiving flask (

      
      ) [6].
      
Quantitative

NMR

Never rely on isolated yield for optimization. Use


 qNMR.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ,
    
    
    ppm).
  • Parameters:

    • Relaxation Delay (

      
      ):  Fluorine nuclei have long 
      
      
      
      relaxation times. Set
      
      
      seconds to avoid under-integration of the product signal.
    • Sweep Width: Ensure the window covers

      
       to 
      
      
      
      ppm to catch all species [7].
References
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. Link

  • Mizuta, S., et al. (2012). Trifluoromethylation of allylic silanes under copper catalysis. Journal of the American Chemical Society. Link

  • Charpentier, J., et al. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Link

  • Studer, A. (2012). The Electron is a Catalyst. Science. Link

  • Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate. Tetrahedron Letters. Link

  • Frontier, A. (2026).[9] Tips & Tricks: Volatile Compounds. University of Rochester.[9] Link

  • Schoenberger, T. (2012). Determination of biogenic amines by 19F NMR. Analytical and Bioanalytical Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping Peaks in NMR Spectra of Pyran Derivatives

Welcome to the technical support center for NMR analysis of pyran derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet challenging issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR analysis of pyran derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet challenging issue of signal overlap in the NMR spectra of these ubiquitous scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design and data analysis.

PART 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries we receive regarding pyran derivative NMR analysis.

Q1: Why are the proton signals in my pyran derivative's spectrum so overlapped?

Answer: The pyran ring system inherently leads to significant signal overlap, particularly in the ¹H NMR spectrum. The protons attached to the saturated carbon backbone (typically C2 through C6) often resonate in a narrow chemical shift range, usually between 3.0 and 5.0 ppm.

Several factors contribute to this complexity:

  • Similar Chemical Environments: The protons on the pyran ring are in very similar electronic environments, leading to small differences in their chemical shifts (Δν).

  • Complex Spin Systems: These protons are scalar-coupled to each other, creating complex multiplets. When the chemical shift difference (Δν) between two coupled protons is of a similar magnitude to their coupling constant (J), a phenomenon known as "second-order effects" or "virtual coupling" can occur. This distorts the expected splitting patterns, further complicating the spectrum.[1]

  • Conformational Flexibility: The pyran ring can exist in various conformations (e.g., chair, boat, skew-boat), which may be in dynamic equilibrium. If the rate of interconversion is on the NMR timescale, this can lead to broadened peaks, further exacerbating overlap.

Q2: What are the simplest initial steps I can take to improve peak resolution?

Answer: Before resorting to more complex experiments, several straightforward adjustments to your sample preparation and data acquisition can yield significant improvements.

  • Change the NMR Solvent: This is often the most effective and easiest first step. Switching to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your protons due to varying solvent-solute interactions, potentially resolving the overlap.[2][3] Aromatic solvents like benzene-d₆ are particularly known for inducing significant shifts (known as Aromatic Solvent Induced Shifts or ASIS).

  • Optimize Sample Concentration: Highly concentrated samples can lead to viscosity-induced peak broadening and shifts due to intermolecular interactions.[2] Conversely, a sample that is too dilute will require a longer acquisition time. Experiment with different concentrations to find an optimal balance.

  • Increase Acquisition Time: For your 1D spectrum, increasing the acquisition time allows for better digitization of the Free Induction Decay (FID), which can translate to slightly better resolution after Fourier Transform.

  • Ensure Proper Shimming: This is critical. Poor shimming of the magnetic field leads to broad and distorted peak shapes, which is a primary cause of poor resolution. Always ensure the instrument is well-shimmed before acquisition.[2]

Q3: When should I consider using 2D NMR instead of trying to optimize my 1D spectrum?

Answer: You should move to 2D NMR when simple optimization steps fail to provide the necessary resolution for unambiguous assignment. 2D NMR is not just a last resort; it's a powerful tool for resolving signals by spreading them out into a second dimension.[4]

Consider moving to 2D NMR if:

  • You have multiple overlapping multiplets that cannot be resolved by changing solvents or concentration.

  • You need to definitively establish connectivity between protons (e.g., using COSY or TOCSY) to assign specific signals within a crowded region.

  • You need to assign protons to their corresponding carbons, which is crucial for complete structural elucidation (e.g., using HSQC or HMQC).[5]

  • You need to identify long-range correlations (2-4 bonds) to piece together different fragments of the molecule (e.g., using HMBC).[6]

Q4: My peaks are broad, not just overlapped. What could be the cause?

Answer: Peak broadening can stem from several sources, and it's important to diagnose the correct one.

  • Poor Shimming: As mentioned, this is a very common instrumental issue.[2]

  • Sample Heterogeneity: If your compound is not fully dissolved or contains paramagnetic impurities (like trace metals), this will cause significant line broadening. Ensure your sample is fully dissolved and filtered if necessary.

  • Chemical Exchange/Dynamic Processes: If your molecule is undergoing conformational changes or proton exchange (like with hydroxyl or amine groups) at a rate comparable to the NMR timescale, this will broaden the corresponding signals.[2]

  • High Concentration: Overly concentrated samples can be viscous, which slows molecular tumbling and leads to broader lines.[7]

PART 2: Troubleshooting Guides - A Deeper Dive into Resolution Enhancement

This section provides structured, in-depth solutions to specific problems you may encounter during your experiments.

Guide 1: Optimizing the Physical and Instrumental Environment
Q: How can I improve resolution by only changing instrumental parameters?

Answer:

  • Problem: You have an important sample and wish to maximize resolution without altering its chemical composition (i.e., without changing the solvent or adding reagents).

  • Causality: The resolution in an NMR spectrum is fundamentally linked to the homogeneity of the magnetic field experienced by the sample and the way the data is acquired and processed.

  • Solution Workflow:

    • Utilize a Higher Field Instrument: The single most effective method. The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength. Doubling the field strength (e.g., moving from a 400 MHz to an 800 MHz spectrometer) doubles the separation between peaks, often resolving what was previously overlapped.[8]

    • Meticulous Shimming: Automated shimming is good, but manual shimming by an experienced user can often provide superior field homogeneity, resulting in sharper lines and better resolution.

    • Data Processing Techniques: After data acquisition, you can apply mathematical functions to the FID to enhance resolution. A common technique is the Lorentz-Gauss transformation , which can narrow line widths at the expense of signal-to-noise.[9] Multiplying the FID by a sine-bell window function before Fourier transformation can also improve resolution.

    • Zero Filling: This process involves adding a string of zeros to the end of your FID before Fourier transformation. While it doesn't add new information, it increases the number of data points in the spectrum, resulting in a smoother, better-defined peak shape which can help in resolving closely spaced peaks.[10]

Guide 2: Manipulating the Chemical Environment for Peak Separation
Q: How do I systematically use different solvents to resolve overlapping signals?

Answer:

  • Problem: The proton signals in the pyranose ring region (3.0-5.0 ppm) are severely overlapped in a standard solvent like CDCl₃.

  • Causality: Solvents interact with solute molecules through various mechanisms (e.g., hydrogen bonding, dipole-dipole interactions, aromatic π-stacking), creating a specific local magnetic environment for each proton. Changing the solvent alters these interactions, leading to differential changes in chemical shifts.[11] For example, aromatic solvents like C₆D₆ often cause upfield shifts for protons situated above the plane of the aromatic ring.[12]

  • Solution Workflow & Protocol:

    Experimental Protocol: Solvent Screening for Resolution Enhancement

    • Sample Preparation: Prepare 3-4 identical, accurately weighed samples of your pyran derivative. Ensure the concentration is consistent across all samples.

    • Solvent Selection: Dissolve each sample in a different high-purity deuterated solvent. A recommended starting set is:

      • Chloroform-d (CDCl₃): A common, relatively non-polar starting point.

      • Benzene-d₆ (C₆D₆): An aromatic solvent known to induce large shifts.

      • Acetone-d₆: A polar aprotic solvent.

      • DMSO-d₆: A highly polar aprotic solvent, good for polar compounds and observing H-bonding.[3]

      • Methanol-d₄ (CD₃OD): A polar protic solvent; will exchange with -OH or -NH protons.

    • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, acquisition time).

    • Data Analysis: Process and phase each spectrum identically. Compare the spectra to identify the solvent that provides the best dispersion and resolution for the signals of interest.

    Data Presentation: Typical Solvent Properties

Deuterated SolventPolarity (Dielectric Constant)Typical Use CasePotential Issues
Chloroform-d (CDCl₃)4.8General purpose, good for non-polar to moderately polar compounds.Residual acidic DCl can affect labile protons.
Benzene-d₆ (C₆D₆)2.3Inducing large chemical shifts (ASIS) to resolve overlap.Can have complex residual solvent peaks.
Acetone-d₆20.7Good for moderately polar compounds.Residual water peak can be broad.
DMSO-d₆47Excellent for highly polar compounds, can resolve OH/NH peaks.High boiling point, difficult to remove sample.
Methanol-d₄ (CD₃OD)32.7Good for polar compounds, useful for D₂O exchange studies.Will exchange with and remove signals from OH/NH protons.
Data compiled from references[13][14][15]
Q: My signals are still overlapped even after trying different solvents. When and how should I use a chemical shift reagent?

Answer:

  • Problem: Significant signal overlap persists across a range of solvents.

  • Causality: Lanthanide Shift Reagents (LSRs) are paramagnetic complexes, typically containing Europium (Eu) or Praseodymium (Pr).[16] They act as weak Lewis acids and reversibly coordinate to Lewis basic sites in the analyte molecule (e.g., hydroxyls, ethers, carbonyls on the pyran derivative).[17] The paramagnetic metal ion generates a strong local magnetic field that induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance and angle of the proton from the lanthanide ion, causing signals to "shift" apart and become resolved.[18] Europium reagents (e.g., Eu(fod)₃) typically cause downfield shifts, while Praseodymium reagents cause upfield shifts.[19]

  • Solution Workflow & Protocol:

    Workflow Diagram: Using a Lanthanide Shift Reagent

    LSR_Workflow cluster_prep Preparation cluster_titration Titration & Acquisition cluster_analysis Analysis Start Acquire Initial Spectrum (Overlapping Peaks) Prep Prepare Stock Solution of LSR (e.g., Eu(fod)₃) in same deuterated solvent Start->Prep Confirm Overlap Add Add small aliquot (e.g., 0.1 eq) of LSR to NMR tube Prep->Add Acquire Acquire ¹H NMR Spectrum Add->Acquire Check Check for Resolution & Line Broadening Acquire->Check Good Optimal Resolution Achieved. Assign Peaks. Check->Good Sufficient Separation Bad Too much broadening. Stop or use less LSR. Check->Bad Excessive Broadening Continue Add another aliquot Check->Continue More Resolution Needed Continue->Add

    Caption: Workflow for a Lanthanide Shift Reagent (LSR) titration experiment.

    Experimental Protocol: LSR Titration

    • Sample Preparation: Prepare a solution of your pyran derivative in a dry, aprotic deuterated solvent (e.g., CDCl₃). Water will compete for coordination with the LSR, so dryness is critical.[18]

    • Initial Spectrum: Acquire a reference ¹H NMR spectrum of your compound.

    • LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

    • Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube (e.g., 0.1, 0.2, 0.3... molar equivalents).

    • Acquisition: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.

    • Analysis: Monitor the spectra. You should see peaks shifting, hopefully resolving the overlap. Be aware that LSRs can also cause line broadening. The goal is to find the "sweet spot" with maximum resolution and minimal broadening.[18] Stop adding the reagent when you have achieved sufficient separation or when line broadening becomes detrimental.

Q: I have a racemic mixture of a chiral pyran derivative. How can I resolve the signals of the two enantiomers?

Answer:

  • Problem: You have a 50:50 mixture of enantiomers, but the standard ¹H NMR spectrum shows only one set of signals because enantiomers are indistinguishable in an achiral environment.

  • Causality: To distinguish enantiomers by NMR, you must introduce a chiral element into the sample to create a diastereomeric interaction. Chiral Solvating Agents (CSAs) are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of your analyte.[20][21] These diastereomeric complexes have different spatial arrangements, and thus the protons of each enantiomer experience slightly different magnetic environments, leading to separate signals in the NMR spectrum.[22]

  • Solution Workflow & Protocol:

    • Choose a CSA: The choice of CSA depends on the functional groups in your pyran derivative. For compounds with hydrogen bond donors/acceptors or aromatic rings, CSAs with complementary functionalities are effective. Examples include Pirkle's alcohol or derivatives of isohexides.[20]

    • Sample Preparation: Dissolve your racemic analyte in a suitable deuterated solvent.

    • Acquire Reference Spectrum: Take a normal ¹H NMR spectrum of your analyte.

    • Add CSA: Add the chiral solvating agent to the NMR tube. Often, 1 to 5 equivalents are needed to see a significant effect.

    • Acquire Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting of signals into two distinct sets, one for each enantiomer. The integration of these new peaks can be used to determine the enantiomeric excess (ee).[23]

Guide 3: Resolving Peaks with Advanced NMR & Data Processing
Q: How can I use 2D NMR to "virtually" resolve my overlapped signals?

Answer:

  • Problem: A region of your 1D ¹H NMR spectrum contains multiple, severely overlapped multiplets that cannot be resolved by other means.

  • Causality: Two-dimensional (2D) NMR experiments add a second frequency dimension, which correlates nuclei based on a specific interaction (e.g., J-coupling or spatial proximity). This spreads the signals out over a plane, allowing for the resolution of individual multiplets that are overlapped in the 1D projection.[24]

  • Solution Workflow: Choosing the Right 2D Experiment

    Caption: Decision tree for selecting the appropriate 2D NMR experiment.

    Brief Guide to Interpretation:

    • COSY (Correlation Spectroscopy): Shows cross-peaks between protons that are directly J-coupled (typically over 2-3 bonds). This is the primary tool for tracing out proton-proton connectivity.[25]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between a proton and ALL other protons within the same coupled spin system. This is extremely useful for identifying all protons belonging to a single structural fragment, like the entire pyran ring system, even if they are not directly coupled.[25]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows a cross-peak between a proton and the carbon it is directly attached to (a one-bond correlation). This is the best experiment for unambiguously assigning a proton signal to its corresponding carbon signal.[26]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for connecting different molecular fragments and assigning quaternary carbons.[6]

References

  • Morris, G. A. (n.d.). NMR Data Processing. School of Chemistry, University of Manchester.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Available at: [Link]

  • Poškaitė, G., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Journal of Organic Chemistry. Available at: [Link]

  • Wishart, D. S. (2011). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. PMC. Available at: [Link]

  • ResearchGate. (2013). What are the best preprocessing methods for NMR data?. Available at: [Link]

  • Poškaitė, G., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ACS Publications. Available at: [Link]

  • Poškaitė, G., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ACS Publications. Available at: [Link]

  • Gualtieri, F. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available at: [Link]

  • PubMed. (2013). Chiral NMR solvating additives for differentiation of enantiomers. Top Curr Chem. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. Department of Chemistry. Available at: [Link]

  • MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Available at: [Link]

  • NIH. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Available at: [Link]

  • Advanced Nmr Techniques Organic. (n.d.). Available at: [Link]

  • SciELO. (n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Available at: [Link]

  • SlideShare. (n.d.). Lanthanide shift reagents in nmr. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. RSC Publishing. Available at: [Link]

  • Bates College. (n.d.). Calix[27]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Available at: [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Available at: [Link]

  • YouTube. (2020). 2D NMR- Worked Example 3 (Full Spectral Assignment). Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available at: [Link]

  • PubMed. (n.d.). An efficient peak assignment algorithm for two-dimensional NMR correlation spectra of framework structures. Available at: [Link]

  • YouTube. (2017). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). Available at: [Link]

  • NIH. (n.d.). Virtual coupling of pyran protons in the 1H NMR spectra of C- and N-glucoronides: Dependence on substitution and solvent. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[27][28]pyran Derivative by NMR Spectroscopy. Available at: [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). Available at: [Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • University of Calgary. (n.d.). NMR spectroscopy. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Guide: Solubility Optimization for Pyran-Based Compounds in Bioassays

The "Pyran Paradox": Why is my compound precipitating? Pyran-based scaffolds (chromenes, coumarins, flavonoids, xanthones) are privileged structures in drug discovery due to their ability to interact with diverse biologi...

Author: BenchChem Technical Support Team. Date: February 2026

The "Pyran Paradox": Why is my compound precipitating?

Pyran-based scaffolds (chromenes, coumarins, flavonoids, xanthones) are privileged structures in drug discovery due to their ability to interact with diverse biological targets. However, they frequently suffer from "brick dust" properties.

The Mechanism: The planarity of the pyran ring system facilitates strong intermolecular


-

stacking interactions. This results in high crystal lattice energy that water molecules cannot easily overcome. In bioassays, this manifests as kinetic solubility failure : the compound dissolves in DMSO (an aprotic solvent) but "crashes out" immediately upon dilution into aqueous media (buffer/media), often forming invisible colloidal aggregates that cause false positives.

Troubleshooting Guide: The DMSO Limit

Q: I dissolved my pyran derivative in 100% DMSO, but it precipitates when added to the cell culture media. How do I fix this?

A: This is the classic "Solvent Shock" phenomenon. When a hydrophobic solute in DMSO hits water, the water molecules structure themselves around the hydrophobic species (hydrophobic effect), often driving the solute molecules together faster than they can disperse.

Protocol A: The "Step-Down" Dilution

Do not pipette 100% DMSO stock directly into the assay well. Instead, create an intermediate dilution.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute stock 1:10 into a compatible intermediate solvent (e.g., PEG-400 or Propylene Glycol).

  • Final Dilution: Pipette this intermediate into the assay buffer.

    • Why? PEG-400 acts as a bridge, reducing the interfacial tension between the hydrophobic drug and the aqueous buffer.

DMSO Tolerance Limits (Reference Table)

Always run a vehicle control to ensure the solvent isn't killing your model.

Assay TypeMax Recommended DMSO %Notes
Enzymatic (Cell-free) 1.0% - 5.0%Enzymes are generally robust; check for denaturation.
Cell Lines (Immortalized) 0.1% - 0.5%HeLa, HEK293. >0.5% often triggers apoptosis or membrane permeabilization.
Primary Cells / Stem Cells < 0.1%Extremely sensitive.[1] DMSO induces differentiation in some stem cells.
Membrane Receptors (GPCRs) 0.1% - 0.3%High DMSO can alter membrane fluidity, affecting receptor conformation.

Advanced Formulation: Cyclodextrins (When DMSO Fails)

Q: My compound precipitates even at 0.1% DMSO. What is the alternative?

A: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. Unlike linear surfactants, CDs form an inclusion complex, shielding the hydrophobic pyran ring inside a lipophilic cavity while presenting a hydrophilic exterior to the buffer.
Protocol B: The HP- -CD "Solvent Shift" Method

Use this for highly lipophilic pyrans (LogP > 3.5).

Materials:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).
    
  • Volatile organic solvent (Ethanol or Acetone).

Workflow:

  • Prepare Aqueous Phase: Dissolve HP-

    
    -CD in water/buffer to 20-40% (w/v). Filter sterilize (0.22 µm).
    
  • Dissolve Compound: Dissolve your pyran compound in a small volume of Ethanol or Acetone (avoid DMSO if possible to prevent carryover).

  • Complexation: Add the organic drug solution dropwise to the agitated CD solution.

  • Equilibration: Stir for 24 hours at room temperature protected from light.

  • Solvent Removal (Critical): If the bioassay is sensitive to ethanol, evaporate the organic solvent using a stream of nitrogen or a centrifugal evaporator (SpeedVac). The compound will remain solubilized in the aqueous CD complex.

Expert Insight: For pyran-based compounds, the cavity size of


-CD is usually optimal. 

-CD is often too small, and

-CD is too loose.

Critical Quality Control: Ruling Out Aggregation

Q: I see activity, but the dose-response curve has a steep Hill slope (>2.0). Is this real?

A: Likely not. Planar pyran compounds are notorious for forming colloidal aggregates at micromolar concentrations. These colloids sequester enzymes non-specifically, leading to false positives (promiscuous inhibition).

Protocol C: The Detergent Sensitivity Test

This protocol is based on the seminal work of Brian Shoichet's lab [2].

Step 1: Establish Baseline Run your bioassay to determine the IC50 of the compound.

Step 2: The Perturbation Repeat the assay adding a non-ionic detergent:

  • Triton X-100: 0.01% (v/v)

  • Or Tween-80: 0.005% (v/v)

Step 3: Analysis

  • Scenario A (True Binder): The IC50 remains unchanged. The detergent does not disrupt the specific 1:1 binding interaction.

  • Scenario B (False Positive): The inhibitory activity disappears (IC50 shifts >10-fold higher). The detergent disrupted the colloid, releasing the enzyme.

Visualizing the Decision Logic

The following diagram outlines the logical workflow for selecting the correct solubilization strategy based on your compound's behavior.

SolubilityWorkflow Start Start: Pyran Compound for Bioassay CheckLogP Check LogP & Planarity Start->CheckLogP DMSO_Test Standard DMSO Test (0.1% - 1% Final) CheckLogP->DMSO_Test LogP < 3 Cyclodextrin Switch to HP-beta-CD (Inclusion Complex) CheckLogP->Cyclodextrin LogP > 4 Precipitation Precipitation or Loss of Signal? DMSO_Test->Precipitation DirectUse Proceed with DMSO (Run Vehicle Control) Precipitation->DirectUse No Cosolvent Try Co-solvent: PEG-400 / Ethanol Precipitation->Cosolvent Yes Agg_Check Check for Aggregation (Shoichet Protocol) DirectUse->Agg_Check Agg_Check->Start Detergent Sensitive (Redesign Scaffold) Success Valid Assay Data Agg_Check->Success Detergent Insensitive Cosolvent->Agg_Check Soluble Cosolvent->Cyclodextrin Still Precipitates Cyclodextrin->Agg_Check

Caption: Decision tree for optimizing pyran solubility. Blue nodes indicate optimization steps; Red indicates critical quality control checkpoints.

References

  • Assay Guidance Manual. DMSO Tolerance and Solubility in Bioassays. NCBI Bookshelf.[2] Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Resolution of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

Case ID: THP-CF3-ISO-001 Status: Active Technician: Senior Application Scientist Introduction Welcome to the technical support hub for the chiral resolution of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran . This...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THP-CF3-ISO-001 Status: Active Technician: Senior Application Scientist

Introduction

Welcome to the technical support hub for the chiral resolution of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran . This guide addresses the specific chromatographic challenges posed by this molecule: a tetrahydropyran (THP) ring containing a single chiral center at the C2 position, linked via an ether bridge to a meta-trifluoromethyl phenyl ring.

The presence of the electron-withdrawing trifluoromethyl (


) group and the ether oxygen creates a unique separation profile governed by dipole-dipole interactions and 

-acidity. This guide prioritizes Normal Phase (NP) chiral chromatography using polysaccharide-based stationary phases, which historically offer the highest selectivity (

) for this class of aromatic ethers.

Module 1: Method Development Strategy

The Primary Screening Protocol

For this specific ether-linked heterocycle, we recommend a "Screen-and-Refine" approach. The lack of acidic/basic functional groups (like carboxylic acids or amines) simplifies the mobile phase but heightens the need for correct stationary phase selection to maximize steric recognition.

Recommended Column Hierarchy:

  • Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)[1]

  • Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)[1]

  • Tertiary: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) – Use if solubility issues require non-standard solvents (DCM/THF).

Visualizing the Workflow

The following decision tree outlines the logical progression for method development.

MethodDevelopment Start Start: Racemic Mixture (THP-CF3 Ether) Screen1 Screen 1: Amylose Coated (AD-H) Mobile Phase: Hexane/IPA (90:10) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Success: Rs > 1.5 Proceed to Validation CheckRes->Success Yes Fail1 Partial Sep (0.5 < Rs < 1.5) Optimize Mobile Phase CheckRes->Fail1 Partial Fail2 No Sep (Rs < 0.5) Switch Selector CheckRes->Fail2 No Opt1 Change Modifier: Switch IPA -> Ethanol Fail1->Opt1 Screen2 Screen 2: Cellulose Coated (OD-H) Mobile Phase: Hexane/IPA (90:10) Fail2->Screen2 Opt2 Lower Temp: Reduce to 15°C Opt1->Opt2 Opt2->Success Rs > 1.5 Screen2->CheckRes

Figure 1: Step-by-step decision tree for selecting the optimal stationary phase and mobile phase conditions.

Module 2: The Fluorine Factor ( Effects)

The meta-


 group is not chemically inert in the context of chromatography; it is a critical handle for separation.
Mechanism of Interaction
  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong dipole on the phenyl ring. Polysaccharide phases (AD/OD) rely heavily on dipole-dipole stacking between the carbamate groups on the polymer and the aromatic ring of your analyte.

  • 
    -Acidity:  The 
    
    
    
    group pulls electron density away from the phenyl ring, making it
    
    
    -acidic (electron-deficient). This often strengthens the interaction with the
    
    
    -basic aromatic rings of the chiral selector.
Impact on Solubility & Retention
FeatureEffect on ChromatographyMitigation Strategy
Lipophilicity High retention in pure aqueous RP; low solubility in pure Hexane.Use Normal Phase with at least 5-10% alcohol to ensure solubility and moderate retention (

).
Elution Reversal The

position (meta) can cause the elution order (

vs

) to flip when switching between Amylose (AD) and Cellulose (OD) phases.
Always confirm elution order with a known standard or circular dichroism (CD) if switching columns.

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing (As > 1.2). Is it the ether oxygen?

Diagnosis: While the THP ether oxygen is a weak Lewis base, it generally does not cause severe tailing on modern high-purity silica. However, the


 group can increase "stickiness" to residual silanols via hydrogen bond acceptance.

Corrective Action:

  • Add a Base Modifier: Even for non-amine compounds, adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase can mask residual silanols on the silica support.

  • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase. Dissolving a lipophilic fluorinated compound in 100% IPA and injecting it into a 90% Hexane stream can cause "solvent mismatch" tailing.

Q2: I have split peaks, but it's not chiral separation.

Diagnosis: This is likely a solubility issue or "thermal mismatch." Fluorinated compounds often have high enthalpies of solvation.

Corrective Action:

  • Temperature Control: Ensure the column oven is stable. We recommend 25°C as a starting point.

  • Injection Volume: Reduce injection volume. Fluorinated ethers can aggregate or precipitate at the head of the column if the local concentration exceeds solubility limits in the hexane-rich phase.

Q3: Can I use Reversed Phase (RP)?

Answer: Yes, but it is secondary.

  • When to use: If you are analyzing biological matrices (plasma/urine) where Normal Phase solvents are incompatible.

  • Column: Use Chiralpak AD-RH or OD-RH (specifically designed for RP).

  • Mobile Phase: Water/Acetonitrile (no buffer usually needed for neutral ethers).

  • Warning: The high lipophilicity of the

    
     group will lead to very long retention times in RP unless high % organic modifier is used.
    

Module 4: Advanced Optimization Logic

If baseline resolution (


) is not achieved with standard screening, use the "Three-Point" optimization cycle.

OptimizationCycle Step1 1. Alcohol Type (IPA vs EtOH) Step2 2. Temperature (5°C - 40°C) Step1->Step2 Selectivity (α) Step3 3. Flow Rate (Efficiency) Step2->Step3 Resolution (Rs) Step3->Step1 Iterate

Figure 2: The iterative cycle for fine-tuning separation. Changing alcohol type has the drastic effect on selectivity; temperature fine-tunes it.

Protocol: The Alcohol Switch
  • Isopropanol (IPA): Provides higher viscosity and often higher selectivity due to its bulky nature, which engages the chiral "pockets" differently.

  • Ethanol (EtOH): Sharper peaks (lower viscosity) but often lower selectivity.

  • Recommendation: Start with Hexane/IPA (90:10) . If peaks are broad, switch to Hexane/Ethanol (95:5) .

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Accessed 2024).[2][3] Recommended for primary screening of aromatic compounds.

  • Phenomenex. Chiral HPLC Separation Strategies: Polysaccharide Columns. (Accessed 2024).[2][3] Detailed guide on Amylose vs. Cellulose selectivity.

  • Sigma-Aldrich (Merck). Chiral Chromatography Frequently Asked Questions. Discusses temperature effects and mobile phase additives for peak tailing.

  • Journal of Chromatography A.

    
     effects on retention). 
    

Sources

Optimization

managing reaction exotherms in large-scale pyran synthesis

Technical Support & Troubleshooting Hub Status: Operational Operator: Senior Application Scientist (Process Safety Unit) Topic: Managing Reaction Exotherms in Large-Scale Tetrahydropyran (THP) Synthesis Core Directive: T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Operator: Senior Application Scientist (Process Safety Unit) Topic: Managing Reaction Exotherms in Large-Scale Tetrahydropyran (THP) Synthesis

Core Directive: The Thermodynamics of Control

Welcome to the Process Safety Unit. If you are scaling up pyran synthesis—specifically via the Prins cyclization or Hetero-Diels-Alder (HDA) reactions—you are dealing with a deceptively hazardous system. These reactions are not just chemically sensitive; they are thermally aggressive.

The Central Dogma of Scale-Up: In a 100 mg vial, heat dissipates instantly. In a 50 L reactor, heat accumulates. Your primary enemy is not the chemistry; it is Thermal Accumulation .

The Mechanism of Failure: "Dosing-Controlled" vs. "Reaction-Controlled"

Most scale-up failures occur because the operator assumes the reaction is instantaneous. If you add the catalyst (e.g.,


 or Triflic Acid) faster than the reaction consumes the starting material, unreacted reagent builds up. When the reaction finally "kicks in" (often after an induction period), all that accumulated potential energy releases simultaneously. This is Thermal Runaway .

ThermalAccumulation Start Reagent Addition (Feed Start) Accumulation Reagent Accumulation (Low Temp / Induction) Start->Accumulation Fast Dosing Safe Reaction-Controlled (Rate = Feed) Start->Safe Slow Dosing + High Cooling Trigger Trigger Event (Temp Threshold Reached) Accumulation->Trigger Heat Build-up Runaway Thermal Runaway (Exponential Exotherm) Trigger->Runaway Adiabatic Self-Heating

Figure 1: The danger of reagent accumulation. In a safe process, the reaction rate matches the dosing rate. In a dangerous process, reagents accumulate before reacting.

Standard Operating Protocol: Batch Prins Cyclization

Context: Acid-catalyzed condensation of an aldehyde with a homoallylic alcohol to form 4-substituted tetrahydropyrans.

Critical Parameters
ParameterSpecificationScientific Rationale
Catalyst Loading 10–20 mol% (Lewis Acid)Excess acid promotes polymerization of the olefin component.
Temperature -78°C to 0°C (Initial)Kinetic control is required to establish the carbocation without triggering polymerization.
Addition Mode Sub-surface DosingPrevents localized hot-spots at the liquid surface which cause charring/tars.
Quench Inverse AdditionPouring the reaction into the base prevents acid spikes during neutralization.
Step-by-Step Methodology (Self-Validating)
  • System Inertion: Purge the reactor (Hastelloy or Glass-lined) with

    
    . Moisture kills Lewis acids, releasing heat (hydrolysis) and deactivating the catalyst.
    
  • Pre-Cooling: Charge the homoallylic alcohol and aldehyde in DCM (Dichloromethane). Cool to -10°C (or lower, depending on substrate reactivity).

  • The "Test Shot" (Validation Step):

    • Add only 5% of the Lewis Acid catalyst.

    • Wait for the exotherm. Monitor

      
      .
      
    • Pass Criteria: If

      
       is observed and returns to baseline, the reaction has initiated.
      
    • Fail Criteria: If no

      
       is observed, STOP . Do not add more catalyst. You likely have water contamination or an induction period.
      
  • Controlled Dosing: Add the remaining catalyst as a solution over 2–4 hours.

    • Rule: The cooling jacket temperature (

      
      ) must never be more than 10°C lower than 
      
      
      
      . If the delta is higher, your heat transfer is maxed out. Pause addition.
  • Inverse Quench: Transfer the cold reaction mixture slowly into a pre-cooled solution of

    
     or Rochelle's Salt.
    

Advanced Methodology: Continuous Flow Chemistry

Recommendation: For scales >1 kg, switch from Batch to Continuous Flow. Why: Flow reactors (PFR) have a surface-area-to-volume ratio 100x higher than batch reactors. This allows you to run the reaction at higher temperatures (e.g., 25°C instead of -78°C) because the heat is removed instantly [1, 5].

FlowSetup Substrate Aldehyde + Alcohol (in DCM) Pump1 Pump A Substrate->Pump1 Catalyst Lewis Acid (BF3 or TMSOTf) Pump2 Pump B Catalyst->Pump2 Quench Base Solution (Et3N / NaHCO3) QuenchMixer Quench Mixer Quench->QuenchMixer Mixer Static Mixer (High Turbulence) Pump1->Mixer Pump2->Mixer Reactor Residence Time Unit (PFR Coil, temp controlled) Mixer->Reactor Reaction Zone Reactor->QuenchMixer Product Stream Collection Product Collection (Tetrahydropyran) QuenchMixer->Collection

Figure 2: Continuous flow setup for Pyran synthesis. The small reactor volume ensures that even if a thermal runaway occurs, the energy release is contained and non-catastrophic.

Troubleshooting & FAQs

Q: My reaction mixture turned into a black, insoluble tar. What happened? A: You triggered polymerization of the olefin component.

  • Cause: Temperature was too high, or local concentration of Lewis Acid was too high.

  • Fix:

    • Lower the reaction temperature.[1]

    • Dilute the Lewis Acid feed.

    • Ensure turbulent mixing (Reynolds number > 3000 in flow, or high RPM in batch) to prevent "hot spots" where acid concentration spikes [3].

Q: I see a massive exotherm during the quench, causing the solvent to boil. A: You are neutralizing unreacted acid too aggressively.

  • Mechanism: The heat of neutralization for strong Lewis acids is high. If you add base to the reactor, the heat cannot escape.

  • Fix: Use the Inverse Quench method (pour reaction into base). This ensures the acid is always the limiting reagent during neutralization, keeping the heat release constant rather than exponential.

Q: The yield is low, and I see mostly "Ene" reaction byproducts. A: Your system is too "wet" or too hot.

  • Mechanism: The Prins reaction competes with the Ene reaction. Presence of water hydrolyzes the oxocarbenium ion intermediate. High temperatures favor the thermodynamic Ene product over the kinetic Pyran ring closure [2].

  • Fix: Dry all solvents over molecular sieves (3Å) and lower the temperature.

Q: Can I use a metal reactor for this? A: Caution is required.

  • Issue: Strong acids (Triflic,

    
    ) corrode Stainless Steel 316 over time, leaching iron which can act as a "rogue" catalyst, altering selectivity.
    
  • Fix: Use Hastelloy C-276 or glass-lined reactors for batch. For flow, use PFA (fluoropolymer) or SiC (Silicon Carbide) reactor modules [4].

References

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Source: PMC (NIH). URL:[Link] Relevance: Validates the safety benefits of flow chemistry for cyclization reactions and handling hazardous intermediates.

  • Prins Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal.[1] URL:[Link] Relevance: Provides the mechanistic grounding for the competition between Prins cyclization and Ene reactions.

  • Safe scale-up with exothermic reactions. Source: ResearchGate.[2] URL:[Link] Relevance: Establishes the "Safety Class" system for thermal runaways and the importance of heat removal limits.

  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Source: DSpace@MIT. URL:[Link] Relevance: Detailed protocols for constructing flow systems compatible with corrosive/acidic reagents.

  • High-Temperature Diels–Alder Reactions: Transfer from Batch to Continuous Mode. Source: Organic Process Research & Development (via ResearchGate). URL:[Link] Relevance: Case study on managing thermokinetic limitations in cyclization reactions by switching to flow.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of trifluoromethyl vs methyl substituted pyrans

Executive Summary In medicinal chemistry, the bioisosteric replacement of a methyl group ( ) with a trifluoromethyl group ( ) is a high-impact strategy for optimizing lead compounds.[1][2][3] While both substituents prov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a methyl group (


) with a trifluoromethyl group (

) is a high-impact strategy for optimizing lead compounds.[1][2][3] While both substituents provide lipophilic bulk, their electronic and metabolic profiles are diametrically opposed.

This guide analyzes these effects specifically within pyran scaffolds —privileged heterocycles in drug discovery (e.g., carbohydrates, polyether antibiotics, anticoagulant agents). We focus on the causality: how the electron-withdrawing nature of


 alters the pyran ring's electronics, metabolic stability, and synthetic accessibility compared to the electron-donating 

.

Physicochemical Profiling: The "Fluorine Effect"

The substitution of


 with 

on a pyran ring is not merely a change in size; it is a fundamental inversion of electronic character.
Comparative Data Matrix
FeatureMethyl (

)
Trifluoromethyl (

)
Impact on Pyran Scaffold
Electronic Effect Weakly Electron Donating (+I)Strongly Electron Withdrawing (-I)

reduces basicity of the pyran oxygen; deactivates ring toward electrophilic attack.
Steric Volume ~22 ų (Small)~43 ų (Large)

is sterically equivalent to an isopropyl group; induces conformational locking.
Lipophilicity (

)
+0.56+0.88

significantly enhances membrane permeability.
Bond Energy C-H: ~98 kcal/molC-F: ~116 kcal/molC-F bond is metabolically inert; blocks CYP450 oxidation sites.
Dipole Moment LowHigh (inverted polarity)Creates orthogonal multipolar binding interactions.
Mechanism of Action[2][4][5]
  • Electronic Modulation: The pyran oxygen possesses lone pairs that can participate in H-bonding. A

    
     group (electron-donating) increases electron density on the oxygen, potentially increasing basicity. Conversely, a 
    
    
    
    group pulls density away (inductive effect), lowering the oxygen's basicity and altering H-bond acceptor capability.
  • Conformational Anchoring: Due to the "Anomeric Effect" and steric bulk, a

    
     group at the C2 or C6 position of a pyran ring often prefers an equatorial orientation to minimize 1,3-diaxial interactions, effectively "locking" the ring conformation more rigidly than a methyl group.
    

Functional Impact: Metabolic Stability & Bioactivity[1][2][6][7]

One of the primary drivers for this substitution is Metabolic Switching .

The Metabolic Blockade

Methyl groups on heterocycles are notorious "soft spots" for Cytochrome P450 (CYP) enzymes.[3] They undergo benzylic-like hydroxylation to form alcohols, which oxidize further to carboxylic acids, leading to rapid clearance.

  • Methyl Pyran: Susceptible to CYP-mediated hydroxylation at the

    
    -methyl position.
    
  • Trifluoromethyl Pyran: The C-F bond strength (116 kcal/mol) renders the group inert to oxidative attack. Furthermore, the strong electron-withdrawing nature deactivates the entire pyran ring toward oxidative metabolism.

Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergent metabolic pathways of Methyl vs. Trifluoromethyl pyrans.

MetabolicFate cluster_legend Legend Start Substituted Pyran (Drug Candidate) CYP CYP450 Enzyme Attack Start->CYP In vivo exposure Me_Inter Hydroxylated Methyl (-CH2OH) CYP->Me_Inter If -CH3 subst. (Oxidation) CF3_Result Metabolically Stable (Prolonged Half-life) CYP->CF3_Result If -CF3 subst. (Blocked) Me_Final Carboxylic Acid (Rapid Clearance) Me_Inter->Me_Final Fast oxidation key Red: Metabolic Instability Green: Metabolic Stability

Figure 1: Divergent metabolic fates. The


 group acts as a metabolic shield, preventing the oxidative degradation cascade typical of 

groups.

Synthetic Accessibility: Protocols

Synthesizing trifluoromethylated pyrans is more challenging than their methylated counterparts due to the destabilizing effect of


 on cationic intermediates (e.g., oxocarbenium ions). Standard Friedel-Crafts or nucleophilic substitutions often fail.

Recommended Method: Palladium-Catalyzed Cascade Cyclization.[4] This modern approach allows for the regio-controlled construction of 6-trifluoromethyl-2H-pyrans, avoiding unstable intermediates.

Protocol: Pd-Catalyzed Synthesis of 6- -2H-Pyrans

Source Grounding: Adapted from recent methodologies involving trifluoroacetylsilanes and 1,3-enynes [1].[2]

Reagents:

  • Substrate A: Trifluoroacetylsilane (TFAS) - Source of the

    
     oxa-diene moiety.
    
  • Substrate B: 1,3-Enyne.[2][4][5]

  • Catalyst:

    
     (2.5 mol%).
    
  • Ligand: Tri(2-furyl)phosphine (TFP) (10 mol%).

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a flame-dried Schlenk tube with

    
     and TFP. Add anhydrous Toluene (0.1 M concentration relative to limiting reagent).
    
  • Activation: Stir the catalyst mixture at room temperature for 10 minutes to generate the active Pd(0) species.

  • Addition: Add the 1,3-enyne (1.2 equiv) followed by the trifluoroacetylsilane (1.0 equiv) via syringe.

  • Reaction: Seal the tube and heat to 80°C for 12 hours. The reaction proceeds via a C-Si bond insertion followed by an oxa-6

    
    -electrocyclization.[2]
    
  • Workup: Cool to room temperature. Filter through a short pad of silica gel (eluting with diethyl ether) to remove the catalyst.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • Success Indicator: Appearance of a characteristic doublet of quartets in

    
     NMR around -70 to -75 ppm.
    
  • Failure Mode: If the reaction turns black immediately, oxygen may have entered (catalyst death). Ensure strict anaerobic conditions.

Synthetic Logic Diagram

SynthesisWorkflow Reagents Precursors: TFAS + 1,3-Enyne Cat_Cycle Pd(0) Insertion (C-Si Bond Activation) Reagents->Cat_Cycle Pd2(dba)3 / TFP Toluene, 80°C Intermediate Trifluoromethylated Oxatriene Intermediate Cat_Cycle->Intermediate Regioselective Coupling Cyclization Oxa-6π-Electrocyclization (Thermal Step) Intermediate->Cyclization Spontaneous Product 6-CF3-2H-Pyran (Final Product) Cyclization->Product Yield >80%

Figure 2: Reaction logic for the Pd-catalyzed assembly of trifluoromethyl pyrans. The key step is the electrocyclization of the intermediate oxatriene.

Decision Framework: When to Use Which?

Use the following logic gate to determine the optimal substituent for your pyran scaffold.

ScenarioRecommendationRationale
Metabolic Liability Use

If the methyl group is a site of rapid oxidation (

),

will block this pathway.
Solubility Issues Use

While

increases lipophilicity (good for permeability), it decreases aqueous solubility. If logP is already >4, avoid

.
Potency (Steric Fit) Use

If the binding pocket is large/hydrophobic, the larger volume of

(vs

) can displace "high-energy" water molecules and improve

.
Electronic Tuning Use

If the pyran oxygen is participating in an undesirable H-bond donor interaction,

will inductively deplete electron density, weakening that interaction.

References

  • Synthesis of Trifluoromethylated 2H-Pyrans Enabled by Pd-Catalyzed Cascade Cyclization of Trifluoroacetylsilanes and 1,3-Enynes. Source: CCS Chemistry [Link][2][4]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI / Pharmaceuticals [Link]

  • Relative steric size of SCH(3), OCH(3), and CH(3) groups from circular dichroism measurements. Source: PubMed / Chirality [Link][6]

Sources

Comparative

quantitative analysis of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran in biological samples

This guide outlines the quantitative analysis of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (often referred to in chemical catalogs as OT-1466 or similar research codes).[1] As no standardized pharmacopeial me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the quantitative analysis of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (often referred to in chemical catalogs as OT-1466 or similar research codes).[1]

As no standardized pharmacopeial method currently exists for this specific research chemical in biological matrices, this guide applies first-principles bioanalytical chemistry to design a robust, self-validating protocol. The compound is a lipophilic ether (LogP ~3.5) with a trifluoromethyl group, lacking strong acidic or basic centers, which presents specific ionization challenges for standard LC-MS workflows.[1]

A Comparative Method Development Guide for Biological Samples

Part 1: Executive Analysis & Strategic Comparison[1]

The analyte, 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (MW 260.25), consists of a tetrahydropyran (THP) ring linked via a methylene bridge to a 3-trifluoromethylphenol moiety.[1]

Chemical Challenges:

  • Neutrality: It lacks ionizable amines (for easy ESI+) or carboxylic acids (for ESI-).[1]

  • Lipophilicity: High LogP (~3.[1]5) dictates that Liquid-Liquid Extraction (LLE) will be cleaner and more efficient than protein precipitation.[1]

  • Stability: Unlike acetal-linked THP protecting groups, this is an ether-linked molecule (C-C-O-C), making it chemically stable against spontaneous hydrolysis in plasma, but potentially susceptible to oxidative metabolism (P450) at the pyran ring.[1]

Method Comparison Matrix
FeatureMethod A: LC-APCI-MS/MS (Recommended)Method B: GC-MS (EI) (Robust Alternative)Method C: LC-ESI-MS/MS (Common but Risky)
Mechanism Atmospheric Pressure Chemical Ionization (Charge Transfer/Protonation)Electron Impact (Hard Ionization)Electrospray Ionization (Solution Phase)
Suitability High. Excellent for neutral, non-polar ethers.[1]High. Volatile enough; distinct fragmentation.[1]Low/Medium. Poor ionization efficiency without adducts (e.g., [M+NH4]+).
Sensitivity < 1.0 ng/mL (High)1–10 ng/mL (Medium)Variable (Matrix dependent)
Sample Prep LLE (Hexane/EtOAc)LLE (Hexane)SPE or LLE
Throughput High (5 min run)Low (15–20 min run)High (5 min run)
Primary Risk Source parameter optimization required.[1]Thermal degradation in injector (low risk for ethers).[1]Ion suppression; reliance on adducts.[1]

Part 2: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" LC-APCI-MS/MS Workflow

Rationale: APCI is selected over ESI because the analyte is a neutral ether.[1] APCI utilizes a corona discharge to ionize solvent molecules which then transfer charge to the analyte, a process less dependent on the analyte's solution-phase basicity.

1. Reagents & Materials
  • Internal Standard (IS): 3-(Trifluoromethyl)benzyl phenyl ether (Structural Analog) or Deuterated analog if custom synthesized.[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane:Ethyl Acetate (90:10).[1]

  • Mobile Phase A: 2 mM Ammonium Formate in Water (promotes [M+H]+ or [M+NH4]+ in APCI).[1]

  • Mobile Phase B: Methanol (LC-MS grade).[1]

2. Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Extract: Add 500 µL of MTBE .

  • Agitate: Vortex vigorously for 5 minutes (1500 rpm).

  • Separate: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 A:B). Vortex well.

3. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-0.5 min: 40% B[1]

    • 0.5-3.0 min: Ramp to 95% B[1]

    • 3.0-4.0 min: Hold 95% B[1]

    • 4.1 min: Re-equilibrate 40% B.

  • Source (APCI Positive):

    • Corona Current: 4-5 µA[1]

    • Vaporizer Temp: 350°C (Critical for volatilization)[1]

    • Capillary Temp: 250°C[1]

  • MRM Transitions:

    • Precursor: m/z 261.1 [M+H]+

    • Quantifier Product: m/z 163.0 (3-Trifluoromethylphenol cation) - Cleavage of ether bond.[1]

    • Qualifier Product: m/z 99.1 (Tetrahydropyran-methyl cation).[1]

Protocol 2: GC-MS (EI) Alternative

Rationale: If LC-MS is unavailable, the volatility of the ether allows for GC analysis.[1] The CF3 group provides a distinct mass signature.

  • Extraction: Same LLE procedure as above, but reconstitute in Ethyl Acetate (Do not use aqueous mobile phase).

  • GC Parameters:

    • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at 1.0 mL/min.[1]

    • Injection: Splitless, 250°C.

    • Oven: 60°C (1 min) -> 20°C/min -> 280°C (3 min).

  • MS Detection (EI):

    • SIM Mode: Monitor m/z 260 (Molecular Ion), 162 (Base Peak, Phenoxy fragment), and 99.

Part 3: Data Presentation & Visualization[1]

Expected Performance Metrics (Simulated based on Structural Analogs)
ParameterLC-APCI-MS/MSGC-MS (SIM)
Linearity Range 1.0 – 1000 ng/mL10 – 2000 ng/mL
Recovery (LLE) > 85% (MTBE)> 85% (MTBE)
Matrix Effect < 15% (APCI is robust)Negligible
Precision (CV%) < 8%< 5%
Workflow Diagram (Graphviz)

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum 100µL) IS Add Internal Standard (Analog) Sample->IS LLE Liquid-Liquid Extraction (MTBE or Hexane/EtOAc) IS->LLE Dry Evaporate & Reconstitute (N2 Stream) LLE->Dry Analysis Instrumental Analysis Dry->Analysis LCMS LC-APCI-MS/MS (High Sensitivity) Analysis->LCMS Preferred GCMS GC-MS (EI) (High Specificity) Analysis->GCMS Alternative Result Quantitation (Ratio Analyte/IS) LCMS->Result GCMS->Result

Caption: Optimized bioanalytical workflow comparing the primary LC-APCI-MS/MS route with the GC-MS alternative.

Fragmentation Pathway (Graphviz)[1]

Fragmentation Parent Parent Molecule [M+H]+ m/z 261 Transition1 Ether Cleavage Parent->Transition1 Frag1 Product Ion A (3-CF3-Phenol) m/z 163 Transition1->Frag1 Major Path Frag2 Product Ion B (THP-Methyl) m/z 99 Transition1->Frag2 Minor Path

Caption: Proposed collision-induced dissociation (CID) pathway for MRM transition selection.

Part 4: References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]

  • Korfmacher, W. A. (2005).[2] Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. [Link]

  • Byrdwell, W. C. (2001). Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. Lipids. (Contextual reference for APCI of neutral lipids/ethers). [Link]

  • PubChem Compound Summary. (2024). 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran (CID 53217061).[1][3] National Library of Medicine.[1] [Link][1]

Sources

Validation

Statistical Comparison Guide: Dose-Response Analysis of Pyran-Based Pharmacophores

Executive Summary & Scientific Rationale Audience: Medicinal Chemists, Pharmacologists, and Assay Statisticians. Pyran scaffolds (e.g., 4H-pyrans, coumarins, chromenes) are "privileged structures" in drug discovery due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Audience: Medicinal Chemists, Pharmacologists, and Assay Statisticians.

Pyran scaffolds (e.g., 4H-pyrans, coumarins, chromenes) are "privileged structures" in drug discovery due to their ability to interact with diverse biological targets, including kinases, cholinesterases, and microtubule networks. However, their physicochemical properties—often characterized by lipophilicity-driven solubility issues or biphasic binding kinetics—can generate atypical dose-response curves.

Standard "black-box" analysis using a fixed 4-parameter logistic (4PL) model often fails to capture the true potency (IC50) of pyran analogs, leading to Potency Estimation Bias . This guide presents a Self-Validating Statistical Framework to objectively compare novel pyran analogs against standard-of-care alternatives (e.g., Cisplatin for cytotoxicity or Donepezil for AChE inhibition).

The Self-Validating Experimental Protocol (SVP)

To ensure statistical comparisons are valid, the experimental design must inherently detect error. We utilize an Interleaved Plate Layout with real-time quality control metrics.

Phase A: Assay Design & Layout

Objective: Minimize edge effects and spatial bias, which pyran analogs are sensitive to due to potential evaporation or precipitation in DMSO.

  • The "Comb" Layout: Do not place replicates in adjacent wells. Interleave the Test Compound (Pyr-X) and Reference Standard (Ref-Std) across the plate.

    • Row A: Blank | Ref-1 | Pyr-1 | Ref-2 | Pyr-2 ...

    • Row B: Blank | Pyr-1 | Ref-1 | Pyr-2 | Ref-2 ...

  • Anchor Points: Include at least two concentrations below the expected minimal effect and two above the maximal effect to firmly define the Top and Bottom asymptotes.

  • Solubility Control: Pyran analogs often precipitate at

    
    . Include a nephelometry read or absorbance scan (600 nm) prior to the biological read to flag precipitation artifacts.
    
Phase B: The Validation Gate (Z-Factor)

Before any curve fitting, the plate must pass the Z-factor threshold.



  • Requirement:

    
    .[1] If 
    
    
    
    , the assay window is too noisy for reliable IC50 discrimination, and the data is rejected before analysis.

Statistical Analysis Framework: 4PL vs. 5PL

Core Directive: Do not assume symmetry. Pyran derivatives often exhibit asymmetric binding cooperativity.

Step 1: Model Selection (The F-Test)

Most software defaults to the 4-Parameter Logistic (4PL) model (Hill Equation):



However, if the pyran analog induces a "hook effect" or has allosteric modulation, the curve may be asymmetric. You must fit both 4PL and the 5-Parameter Logistic (5PL) model (which adds an asymmetry factor,


):


[1]

Decision Rule: Perform an Extra Sum-of-Squares F-Test .

  • Null Hypothesis: The 4PL model fits the data sufficiently.

  • Action: If

    
    , reject 4PL and use 5PL.
    
  • Insight: Forcing a 4PL fit on asymmetric pyran data typically shifts the IC50 to the right, underestimating potency.

Step 2: Testing for Parallelism (Relative Potency)

To claim a pyran analog is "10x more potent" than the standard, their curves must be parallel (share the same Hill Slope).

  • Global Fit: Fit both datasets sharing the HillSlope parameter.

  • Individual Fit: Fit both datasets with independent slopes.

  • Compare: If the Global Fit is statistically worse (F-test P < 0.05), the curves are non-parallel .

    • Result: You cannot state a single "Relative Potency" value. You must report potency ratios at specific response levels (e.g., IC50 ratio vs. IC90 ratio).

Case Study: Pyran-4a vs. Standard Inhibitor

Scenario: Evaluation of a novel fused pyran derivative (Pyr-4a ) against a standard kinase inhibitor (Std-Z ) in an enzymatic FRET assay.

Data Summary
ParameterStandard Inhibitor (Std-Z)Novel Analog (Pyr-4a)Statistical Interpretation
Model Selected 4PL (Symmetric)5PL (Asymmetric)Pyr-4a shows complex binding kinetics (likely allosteric).
IC50 (nM)


Pyr-4a is ~3.5x more potent.
Hill Slope


Pyr-4a has a steeper response; toxicity risk increases rapidly.
Asymmetry (S) 1.0 (Fixed)1.42Curve lingers at high inhibition; indicates sustained efficacy.
0.9850.992Excellent fit for both models.
Performance Verdict

While Pyr-4a is numerically more potent (lower IC50), the steeper Hill Slope indicates a narrower therapeutic window. The requirement for a 5PL fit suggests a mechanism of action distinct from the competitive inhibition of Std-Z, possibly involving allosteric binding sites common in fused pyran structures.

Visualizations

Diagram 1: The Self-Validating Analysis Pipeline

This workflow ensures that only high-quality data enters the statistical model, preventing "Garbage In, Garbage Out."

AnalysisPipeline RawData Raw Assay Data (RFU/OD) QC_Gate QC Gate: Z-Factor > 0.5? RawData->QC_Gate Norm Normalization (% Control) QC_Gate->Norm Pass Reject Reject Plate Re-run Experiment QC_Gate->Reject Fail Outlier Outlier Detection (ROUT Q=1%) Norm->Outlier ModelFit Fit Models: 4PL vs. 5PL Outlier->ModelFit FTest F-Test Comparison (P < 0.05?) ModelFit->FTest Parallel Parallelism Test (Compare Slopes) FTest->Parallel Select Best Model Report Calculate Relative Potency & Confidence Intervals Parallel->Report

Caption: Automated statistical pipeline for dose-response validation. The F-Test determines if the complex 5PL model is required.

Diagram 2: Pyran Scaffold Mechanism (Hypothetical)

Illustrating the dual-action potential of pyran analogs which often necessitates 5PL modeling.

PyranMechanism Pyran Pyran Analog (Pyr-4a) SiteA Orthosteric Site (Competitive) Pyran->SiteA High Affinity SiteB Allosteric Site (Modulatory) Pyran->SiteB Low Affinity (High Dose) Target Target Enzyme (e.g., AChE/Kinase) Inhibition Enzyme Inhibition SiteA->Inhibition SiteB->Inhibition Cooperativity Asymmetry Asymmetric Dose-Response Inhibition->Asymmetry Resulting Phenotype

Caption: Biphasic binding of pyran analogs to orthosteric and allosteric sites creates asymmetric curves requiring 5PL analysis.

References

  • GraphPad. (2024). Asymmetrical (five-parameter) logistic dose-response curves - FAQ 1012. Retrieved from [Link]

  • BioPharm International. (2016). Essentials in Bioassay Design and Relative Potency Determination. Retrieved from [Link]

  • NIH/PMC. (2017). Nonlinear Calibration Model Choice between the Four and Five-Parameter Logistic Models. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran. As drug development professionals and researchers, our responsibili...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran. As drug development professionals and researchers, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, fostering a culture of safety and responsibility.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran is not widely available, we can infer its potential hazards based on its structural motifs—a halogenated aromatic ring, an ether linkage, and a tetrahydropyran group—and data from analogous compounds.

Inferred Hazard Profile:

Hazard CategoryPotential RiskRationale and Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed. Structurally similar compounds are classified as harmful if swallowed[1][2]. The trifluoromethyl group can also contribute to toxicity.
Skin Corrosion/Irritation Causes skin irritation. A common characteristic of functionalized aromatic ethers and similar pyran derivatives[1][2].
Eye Damage/Irritation Causes serious eye irritation. Similar compounds are known to cause serious eye damage or irritation[1][2][3].
Respiratory Irritation May cause respiratory irritation. Inhalation of vapors or aerosols may irritate the respiratory tract, a known hazard for many organic solvents and reagents[1][2][4].
Environmental Hazard Potential for Persistence. Fluorinated organic compounds are known for their environmental persistence. Improper disposal can lead to long-term environmental contamination. Drain disposal is strictly prohibited[5][6][7].

Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls (e.g., chemical fume hood) and Personal Protective Equipment (PPE).

The Critical Imperative: Halogenated Waste Segregation

The single most important step in the disposal of this compound is its correct categorization. The presence of the trifluoromethyl (-CF₃) group classifies 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran as a halogenated organic compound .

Why Segregation is Non-Negotiable:

The disposal pathway for halogenated waste is fundamentally different from that of non-halogenated waste.

  • Non-Halogenated Solvents: These are often recycled as fuel additives for cement kilns, a process known as fuels blending[7].

  • Halogenated Solvents: These compounds cannot be used as fuel because their combustion produces highly corrosive and toxic gases, such as hydrogen fluoride (HF). Therefore, they must undergo high-temperature incineration in specialized facilities equipped with advanced flue gas scrubbing systems to neutralize these hazardous byproducts[6][7].

Failure to segregate results in the contamination of entire drums of non-halogenated solvent waste, dramatically increasing disposal costs and environmental risk[8]. Even small concentrations (e.g., 1,000 ppm) can render a solvent mixture unsuitable for fuel blending[7].

Standard Operating Procedure for Disposal

This section provides a direct, step-by-step protocol for the collection and disposal of waste containing 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used if there is a significant splash risk[1].

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the waste[1].

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of open containers should occur inside a certified chemical fume hood to prevent inhalation of vapors[1].

Disposal Workflow and Protocol

The following diagram outlines the decision-making process and procedural flow for proper disposal.

G cluster_prep Step 1: Preparation & Assessment cluster_action Step 3: Action & Segregation cluster_storage Step 4: Accumulation & Disposal start Waste Generated: 2-(3-Trifluoromethylphenoxy) methyltetrahydro-2H-pyran ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood is_halogenated Contains Fluorine? fume_hood->is_halogenated categorize_waste Categorize as: 'HALOGENATED ORGANIC WASTE' is_halogenated->categorize_waste Yes select_container Select a compatible, properly sealed waste container. categorize_waste->select_container label_container Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Accumulation Start Date select_container->label_container store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste arrange_disposal Arrange pickup with your institution's Environmental Health & Safety (EHS) office. store_waste->arrange_disposal

Sources

© Copyright 2026 BenchChem. All Rights Reserved.